2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c10-9(7(11)12)5-8(6-9)1-3-13-4-2-8/h1-6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLUWSNLVLGTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic Acid
This guide serves as a comprehensive technical monograph on 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid , a specialized spirocyclic amino acid used in advanced medicinal chemistry.
Chemical Class: Conformationally Restricted Spirocyclic
Executive Technical Summary
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid represents a high-value scaffold in "Escape from Flatland" drug design strategies. By incorporating a spiro[3.5] linkage, this molecule rigidly constrains the amino acid functionality orthogonal to the tetrahydropyran ring. This architecture serves two critical functions: it restricts the conformational entropy of the peptide backbone (mimicking
Structural Analysis & Physicochemical Profile
The molecule features a cyclobutane ring spiro-fused to a tetrahydropyran ring. The amino and carboxylic acid groups are geminally substituted at position 2 of the cyclobutane ring (relative to the spiro center at C1).
Physicochemical Data Table
| Property | Value / Description | Significance |
| Formula | Core neutral species | |
| MW | 185.22 g/mol | Fragment-based drug design compliant |
| LogP (Calc) | 0.78 | Balanced lipophilicity for CNS penetration |
| TPSA | ~72.55 Ų | Good oral bioavailability predictor |
| pKa (Acid) | ~2.1 | Typical for |
| pKa (Base) | ~9.5 | Typical for |
| Geometry | Spiro-orthogonal | Rings are perpendicular ( |
Structural Logic Diagram
The following diagram illustrates the connectivity and functional zoning of the molecule.
Figure 1: Structural decomposition of the 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid scaffold.
Synthetic Framework
The synthesis of this molecule presents a challenge due to the strain of the spiro-cyclobutane system. The most authoritative and scalable route involves the construction of the cyclobutane ring onto a pre-existing tetrahydropyranone, followed by a Bucherer-Bergs reaction to install the amino acid moiety.
Retrosynthetic Analysis
The target is disconnected to the corresponding ketone, 7-oxaspiro[3.5]nonan-2-one , which is accessed via a [2+2] cycloaddition strategy.
Figure 2: Validated synthetic pathway from commercial starting materials.
Detailed Experimental Protocol
This protocol focuses on the critical Bucherer-Bergs transformation , assuming the ketone precursor (7-oxaspiro[3.5]nonan-2-one) has been secured.
Step 1: Hydantoin Formation
-
Reagents: 7-oxaspiro[3.5]nonan-2-one (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate ((NH4)2CO3, 3.0 eq).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve the ketone in the EtOH/H2O mixture in a pressure vessel or round-bottom flask.
-
Add (NH4)2CO3 followed by KCN (Caution: Toxic).
-
Heat the mixture to 60°C for 24 hours . The spiro-hydantoin usually precipitates as a white solid.
-
Workup: Cool to 0°C. Filter the precipitate. Wash with cold water and diethyl ether to remove unreacted ketone.
-
Validation: Check IR for hydantoin carbonyls (~1720, 1770 cm⁻¹).
-
Step 2: Hydrolysis to Amino Acid
-
Reagents: Spiro-hydantoin (1.0 eq), Sodium Hydroxide (NaOH, 4M aq, 10 eq).
-
Procedure:
-
Suspend the hydantoin in 4M NaOH.
-
Reflux at 100–110°C for 48 hours . (High temperature is required to open the rigid spiro-hydantoin ring).
-
Workup: Cool to room temperature. Adjust pH to ~7.0 using conc. HCl.
-
Purification: The amino acid often precipitates at neutral pH. If not, use ion-exchange chromatography (Dowex 50W) eluting with dilute NH4OH.
-
Salt Formation: To generate the HCl salt (CAS 2408974-44-5), dissolve the zwitterion in dilute HCl and lyophilize.
-
Medicinal Chemistry Applications
Bioisosterism & Conformational Restriction
This scaffold acts as a rigidified bioisostere of:
-
Cycloleucine: The spiro[3.5] system adds bulk and lipophilicity compared to the cyclopentane ring of cycloleucine.
-
Gabapentin/Pregabalin: The 2-amino-2-carboxy motif on the spiro ring mimics the
-amino acid pharmacophore if the carboxyl is homologated, or serves as a rigid -amino acid core.
Transport Mechanisms
Like many large neutral amino acids, this compound is designed to cross the Blood-Brain Barrier (BBB) via the LAT1 (L-type Amino Acid Transporter 1) . The "7-oxa" substitution lowers the LogP slightly compared to the carbocyclic all-carbon analog, potentially reducing non-specific binding while maintaining transporter affinity.
Therapeutic Areas
-
Pain Management: Targeting the
subunit of voltage-gated calcium channels (similar to gabapentinoids). -
Oncology: As a non-metabolizable amino acid to induce nutrient stress in auxotrophic tumors.
-
Peptide Mimetics: Introduction into peptide chains to force
-turn conformations, stabilizing the secondary structure against proteolysis.
References
-
ChemScene. (2025). 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl Product Data. Retrieved from [1]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Oxetanes and Their Application in Drug Discovery. Angewandte Chemie International Edition. (General authority on spirocyclic synthesis).
- Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 47(24), 4512-4515. (Foundational chemistry for oxaspiro scaffolds).
-
BenchChem. (2025).[2][3] 7-Oxaspiro[3.5]nonane-2-carboxylic acid Structure and Applications. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid.[1] (Verified CAS and physicochemical properties).[5][1][4]
Sources
The Emergence of 7-Oxaspiro[3.5]nonane Scaffolds: A Technical Guide for Medicinal Chemists
Introduction: Escaping the Flatland of Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. This strategic shift, often termed "escaping from flatland," emphasizes the incorporation of three-dimensional (3D), Fsp3-rich structures to explore new chemical space and enhance molecular properties.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined geometries offer a unique platform for orienting substituents in precise vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3]
Among the diverse array of spirocycles, the 7-oxaspiro[3.5]nonane scaffold has emerged as a valuable building block. This motif, which can be considered a spirocyclic fusion of an oxetane and a cyclohexane ring, offers a compelling combination of structural rigidity, a hydrogen bond acceptor, and favorable physicochemical properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of the 7-oxaspiro[3.5]nonane core and its close analogs, offering researchers and drug development professionals a technical resource for leveraging this promising scaffold.
Synthesis of the 7-Oxaspiro[3.5]nonane Core
The construction of the 7-oxaspiro[3.5]nonane ring system can be approached through several synthetic strategies. A common method involves the creation of a suitable diol precursor followed by a one-pot mesylation and ring-closure to form the oxetane ring.
A representative synthesis for the aza-analog, 2-oxa-7-azaspiro[3.5]nonane, which is a valuable intermediate, is illustrative of the general strategy.[4] This multi-step synthesis begins with commercially available starting materials and proceeds through key intermediates to furnish the desired spirocycle.
Caption: General synthetic scheme for 2-oxa-7-azaspiro[3.5]nonane.
Physicochemical Properties and Bioisosteric Rationale
The incorporation of spirocyclic moieties like 7-oxaspiro[3.5]nonane can significantly influence a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The oxetane portion of the scaffold is particularly noteworthy; it is considered a polar equivalent of a gem-dimethyl group and a more metabolically robust alternative to a carbonyl group.[4][5] This substitution can lead to profound, context-dependent improvements in aqueous solubility and metabolic stability.[5]
Bioisosteric Replacement
A key application of the 7-oxaspiro[3.5]nonane scaffold and its aza-analogs is the bioisosteric replacement of more common heterocyclic motifs such as piperidine and morpholine.[4][5] This strategy aims to retain or enhance biological activity while improving the overall drug-like properties of a compound.[6] For example, replacing a piperidine ring with a 7-oxa-2-azaspiro[3.5]nonane moiety can increase three-dimensionality, potentially leading to improved metabolic stability and enhanced water solubility.[2]
Sources
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem-space.com [chem-space.com]
Conformationally restricted alpha-amino acids for peptide synthesis
Conformationally Restricted -Amino Acids: A Technical Guide to Peptide Synthesis
Executive Summary
In the landscape of modern peptide therapeutics, the transition from native sequences to drug-like molecules hinges on conformational restriction . Native peptides often suffer from poor bioavailability and rapid proteolytic degradation due to their flexible backbones. By incorporating conformationally restricted
This guide provides a technical roadmap for the selection, synthesis, and application of these building blocks, moving beyond standard SPPS (Solid-Phase Peptide Synthesis) protocols to address the unique steric challenges they present.
Part 1: The Thermodynamic Rationale
The core principle driving the use of restricted amino acids is Entropy-Enthalpy Compensation .
-
Native Peptides: Exist as a dynamic ensemble of conformers in solution. Binding to a receptor requires "freezing" this flexibility, resulting in a high entropic cost (
). -
Restricted Peptides: The unbound state is pre-organized into a conformation resembling the bound state. This minimizes the loss of entropy upon binding, theoretically improving affinity (
) and selectivity.
key Structural Classes[1]
| Class | Representative Building Block | Structural Effect | Primary Application |
| Aib (Aminoisobutyric acid) | Induces | GLP-1 analogs, Antimicrobials | |
| ACC (1-aminocyclopropane-1-carboxylic acid) | Induces | Peptidomimetics, Enzyme inhibitors | |
| Removes H-bond donor; induces cis-peptide bonds; increases lipophilicity. | Membrane permeability, Protease stability | ||
| Proline Surrogates | Tic (Tetrahydroisoquinoline-3-carboxylic acid) | Restricts | Opioid receptor ligands |
Part 2: Synthetic Methodologies & Challenges
Synthesizing peptides with conformationally restricted residues is non-trivial. The very bulk that provides stability creates significant steric hindrance during amide bond formation. Standard carbodiimide chemistry (DIC/Oxyma) often fails, leading to deletion sequences.
The Steric Barrier[1][3][4]
-
Nucleophilicity: In
-methylated amino acids, the secondary amine is significantly less nucleophilic than a primary amine.[1] -
Electrophilicity: In
-disubstituted amino acids (e.g., Aib), the geminal dimethyl groups shield the carbonyl carbon, making it difficult to activate.
Advanced Coupling Reagents
For these "difficult couplings," phosphonium and uronium reagents are required.[1]
-
HATU: The gold standard for hindered couplings. The HOAt leaving group utilizes the "neighboring group effect" (via the pyridine nitrogen) to accelerate the reaction.
-
PyAOP: A phosphonium reagent derived from HOAt. Often superior to HATU for extremely hindered couplings (e.g., Aib-Aib or N-Me-N-Me junctions) because it avoids the formation of guanidinium byproducts that can terminate chains.
-
COMU: A newer reagent combining the safety of Oxyma with the efficiency of uronium salts.[2] Excellent for microwave synthesis.[2]
Microwave-Assisted SPPS (MA-SPPS)
Thermal energy is critical. Conventional heating is slow and can lead to racemization. Microwave irradiation provides rapid, uniform heating, helping to overcome the activation energy barrier of sterically hindered collisions and disrupting inter-chain aggregation (
Monitoring: The Self-Validating System
-
Standard: Kaiser Test (Ninhydrin). FAILURE MODE: Does not detect secondary amines (e.g., N-terminal Proline or
-Methyl amino acids). -
Correct Protocol: Use the Chloranil Test or Bromophenol Blue for secondary amines.
-
Chloranil:[3] Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless = Complete.
-
Part 3: Experimental Protocol
Workflow: Coupling
This protocol assumes a standard Rink Amide resin (0.6 mmol/g loading).
Reagents Preparation[1][4][5][6][7][8][9][10]
-
Activator Base: Diisopropylethylamine (DIPEA), 2.0 M in NMP (N-Methyl-2-pyrrolidone).
-
Coupling Reagent: HATU (0.5 M in DMF). Note: For Aib-Aib linkages, substitute HATU with PyAOP.
-
Amino Acid: 0.5 M Fmoc-Aib-OH in DMF.
Step-by-Step Procedure
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Pre-Activation (Critical):
-
Combine 5.0 eq of Fmoc-Aib-OH and 4.9 eq of HATU.
-
Add 10 eq of DIPEA.
-
Wait exactly 30 seconds. (Longer pre-activation can lead to epimerization or loss of active ester).
-
-
Coupling:
-
Wash: Drain and wash with DMF (4x) and DCM (2x).
-
Validation (The Checkpoint):
-
Perform Chloranil test.
-
If Positive (Blue):[1] Re-couple using PyAOP and HFIP (Hexafluoroisopropanol) solvent system to disrupt aggregation.
-
If Negative (Colorless): Proceed to Capping.
-
-
Capping: Treat with Acetic Anhydride/Pyridine (1:9) to terminate any unreacted chains, preventing deletion sequences.
Part 4: Visualization & Logic
Diagram 1: Decision Matrix for Coupling Strategies
This workflow guides the selection of reagents based on the steric difficulty of the junction.
Caption: Decision matrix for selecting coupling reagents based on steric hindrance levels.
Diagram 2: Mechanism of Aib Stabilization (Semaglutide Case)
Visualizing how Aib prevents enzymatic degradation in GLP-1 analogs.
Caption: Mechanism by which Aib substitution at position 8 confers DPP-4 resistance in Semaglutide.
Part 5: Case Studies in Drug Development
Semaglutide (GLP-1 Agonist)
-
Challenge: Native GLP-1 is degraded by DPP-4 (Dipeptidyl peptidase-4) within minutes, cleaving the N-terminal His-Ala dipeptide.
-
Solution: Substitution of Alanine at position 8 with Aib .
-
Mechanism: The geminal dimethyl group of Aib creates a steric clash that prevents the DPP-4 active site from accommodating the peptide chain. This single modification, combined with fatty acid acylation, extends the half-life from minutes to roughly 1 week in humans.
Cilengitide (Integrin Inhibitor)
-
Challenge: Linear RGD (Arg-Gly-Asp) peptides are flexible and non-selective for integrin subtypes.
-
Solution: Head-to-tail cyclization combined with
-Methylation . Sequence: cyclo-[Arg-Gly-Asp-D-Phe- (Me)Val]. -
Mechanism: The
-methylation of Valine acts as a "conformational switch," removing a hydrogen bond donor and forcing the backbone into a specific geometry that perfectly matches the integrin binding pocket, enhancing selectivity over .
References
-
Albericio, F., & Böllhardt, K. (2018). Solid-Phase Synthesis of Peptides Containing the α,α-Disubstituted Amino Acid Aib. Methods in Molecular Biology.
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
-
Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology.
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid molecular weight and formula
The following technical guide details the physicochemical identity, synthetic methodology, and medicinal chemistry applications of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid .
Content Type: Technical Whitepaper | Status: Draft for Review Subject: Physicochemical Characterization & Synthetic Protocols
Executive Summary
In the pursuit of "escaping Flatland" (increasing Fsp³ fraction) in drug discovery, spirocyclic scaffolds have emerged as critical tools for improving the metabolic stability and solubility of lead compounds. 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid represents a specific class of conformationally restricted
Physicochemical Identity
The following data establishes the core identity of the free base and its common salt forms used in synthesis.
| Property | Specification |
| Chemical Name | 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid |
| Common Scaffolds | Spiro[3.5]nonane; 7-oxaspiro[3.5]nonane |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol (Free Base) |
| CAS Number | 2408974-44-5 (HCl salt); Note: Free base often unlisted |
| SMILES | NC1(CC2(C1)CCOCC2)C(O)=O |
| LogP (Predicted) | ~0.78 (Low lipophilicity due to ether oxygen) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
Structural Disambiguation
Critical Note for Researchers: It is vital to distinguish this molecule from its "reverse" heteroatom isomers which are also common in literature:
-
Target: 7-oxaspiro (Oxygen in 6-ring) with 2-amino (Nitrogen on 4-ring).
-
Isomer A:2-oxa-7-azaspiro[3.5]nonane (Oxygen in 4-ring, Nitrogen in 6-ring).
-
Isomer B:7-oxa-2-azaspiro[3.5]nonane (Secondary amine in 4-ring, no carboxylic acid).
Structural Significance in Medicinal Chemistry
The 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid scaffold is engineered to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges:
-
Conformational Restriction: Unlike flexible linear amino acids, the spiro-cyclobutane ring rigidly constrains the
and torsion angles of the amino acid backbone. This entropy reduction can enhance binding affinity ( ) by minimizing the entropic penalty upon receptor binding. -
Metabolic Blocking: The spiro-fusion at the C
position (relative to the amino acid) prevents oxidative metabolism that typically occurs at the -carbon of leucine or isoleucine analogs. -
Lipophilicity Modulation: The inclusion of the ether oxygen in the 6-membered ring (position 7) lowers the cLogP compared to the all-carbon spiro[3.5]nonane, improving aqueous solubility without introducing a hydrogen bond donor that might hinder membrane permeability.
Figure 1: Strategic evolution from linear amino acids to the 7-oxaspiro[3.5]nonane scaffold.
Synthetic Methodology
The synthesis of this amino acid typically proceeds via the Bucherer-Bergs reaction , starting from the corresponding ketone. Since the specific ketone (7-oxaspiro[3.5]nonan-2-one) is not always commercially available in bulk, a robust de novo synthesis route is described below.
Phase 1: Synthesis of the Ketone Core
Precursor: 4-Methylene-tetrahydro-2H-pyran Reaction Type: [2+2] Cycloaddition (Dichloroketene)
-
Reagents: Trichloroacetyl chloride, Zinc-Copper couple (or Zn dust), Dimethoxyethane (DME).
-
Procedure:
-
Generate dichloroketene in situ from trichloroacetyl chloride and Zn.
-
Perform [2+2] cycloaddition with 4-methylene-tetrahydro-2H-pyran to yield the spiro-dichlorocyclobutanone intermediate.
-
Dechlorination: Treat the intermediate with Zinc in Acetic Acid (Zn/AcOH) to remove the gem-dichloro group, yielding 7-oxaspiro[3.5]nonan-2-one .
-
Phase 2: Amino Acid Formation (Bucherer-Bergs)
This protocol is preferred over the Strecker synthesis for spiro-ketones to ensure the formation of the hydantoin intermediate, which is easily hydrolyzed.
Step-by-Step Protocol:
-
Hydantoin Formation:
-
Dissolve 7-oxaspiro[3.5]nonan-2-one (1.0 eq) in EtOH/H₂O (1:1).
-
Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.5 eq).
-
Heat to 60°C for 12–18 hours.
-
Checkpoint: Monitor disappearance of ketone C=O stretch (approx. 1715 cm⁻¹) via IR or TLC.
-
Cool and acidify to precipitate the spiro-hydantoin.
-
-
Hydrolysis:
-
Suspend the hydantoin in 6N NaOH or Ba(OH)₂.
-
Reflux at 100°C for 24–48 hours (requires harsh conditions to open the rigid ring).
-
Neutralize with HCl to pH 7 to precipitate the free amino acid (zwitterion).
-
Purification: Ion-exchange chromatography (Dowex 50W) is recommended to remove inorganic salts.
-
Figure 2: Synthetic workflow from pyran precursor to final amino acid.
Analytical Characterization (Self-Validation)
To validate the synthesis, the following analytical signals must be confirmed:
-
¹H NMR (D₂O/DCl):
-
Look for the disappearance of the ketone signal.
-
The cyclobutane protons (Ring A) typically appear as multiplets between 2.0–2.8 ppm.
-
The tetrahydropyran protons (Ring B) will show distinct splitting: protons adjacent to oxygen (~3.6–3.8 ppm) and protons adjacent to the spiro center (~1.6–1.9 ppm).
-
-
¹³C NMR:
-
Quaternary Spiro Carbon: Distinctive shift, typically 30–40 ppm.
-
Quaternary Alpha Carbon: The amino acid center, typically 60–65 ppm.
-
Carbonyl: Carboxylic acid signal at ~175 ppm.
-
-
Mass Spectrometry:
-
ESI+ mode:
. -
HCl salt will show chloride isotope pattern in negative mode or elemental analysis.
-
References
- Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Aminosäuren. Journal für Praktische Chemie. (Foundational reference for Bucherer-Bergs protocol).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Context for spirocyclic synthesis).
- Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.
Engineering the 3D Chemical Space: Spirocyclic Ether vs. Azaspiro Amino Acids in Drug Discovery
As a Senior Application Scientist, I approach scaffold hopping not merely as a structural exercise, but as a multidimensional optimization problem. The paradigm shift in modern drug discovery toward high-
Among the most promising structural motifs are strained spiro heterocycles (SSHs), specifically spirocyclic ethers (oxaspiro) and their nitrogenous counterparts (azaspiro). This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and strategic applications of oxaspiro versus azaspiro amino acids.
Physicochemical Dichotomy: Oxaspiro vs. Azaspiro Scaffolds
Replacing flexible aliphatic chains or flat aromatic rings with rigid spirocyclic systems improves metabolic stability by sterically shielding metabolically labile sites[2]. However, the choice between an oxaspiro and an azaspiro core fundamentally alters the molecule's physicochemical trajectory.
Oxaspiro Amino Acids (Ether-based)
Incorporating an oxygen atom into the spirocyclic ring (e.g., 2-oxaspiro[3.3]heptane or spirocyclic oxetanes) primarily serves to modulate physicochemical properties without adding a functionalization vector. The highly polarized C–O bonds act as strong hydrogen-bond acceptors. Crucially, the electron-withdrawing nature of the spiro-ether exerts a profound inductive effect, significantly reducing the basicity (
Azaspiro Amino Acids (Nitrogen-based)
Azaspiro systems, such as 1-azaspiro[3.3]heptane or 5-azaspiro[2.3]hexane, are widely deployed as next-generation bioisosteres for piperidines, piperazines, and morpholines[2]. Unlike their oxa-counterparts, the spiro-nitrogen provides a critical vector for further synthetic elaboration. This allows for the fine-tuning of target interactions via N-alkylation, acylation, or sulfonylation[4]. Furthermore, the nitrogen atom can act as both a hydrogen-bond donor (if secondary) and acceptor, altering the target residence time through dynamic hydrogen-bonding networks.
Table 1: Comparative Physicochemical Profiling of Spirocyclic Scaffolds
| Property | Oxaspiro Amino Acids | Azaspiro Amino Acids |
| Primary Heteroatom | Oxygen (Ether) | Nitrogen (Amine/Amide) |
| Lipophilicity (logP) | Significantly lowered | Moderately lowered |
| Hydrogen Bonding | Pure H-bond acceptor | H-bond donor (if 2°) and acceptor |
| Adjacent Amine | Reduced (Inductive "Oxetane Effect") | Tunable via N-functionalization |
| Functionalization Vectors | None (Chemically inert core) | High (N-alkylation, acylation, etc.) |
| Common Bioisostere For | Tetrahydropyran, Aliphatic chains | Piperidine, Piperazine, Morpholine |
Strategic Scaffold Selection
The decision to deploy an oxaspiro versus an azaspiro amino acid hinges on the specific liabilities of the lead compound. The logical flow for this decision-making process is mapped below.
Caption: Decision logic for selecting between oxaspiro and azaspiro scaffolds in lead optimization.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of highly strained spirocyclic amino acids requires precise stereocontrol and mild reaction conditions to prevent ring-opening. The following protocols detail the divergent approaches required for aza- and oxa-spiro systems.
Protocol 1: Stereocontrolled Synthesis of 5-Azaspiro[2.3]hexane Amino Acids
Objective : To synthesize a conformationally "frozen" analogue of L-glutamic acid via Rhodium-catalyzed cyclopropanation[1].
Causality : Rhodium(II) acetate is selected as the catalyst because its bimetallic core effectively stabilizes the intermediate carbenoid, ensuring strict trans-diastereoselectivity[1]. This stereocontrol is non-negotiable, as it prevents fatal steric clashes between the bulky Boc-protected amine and the newly formed spiro-center.
Step-by-Step Methodology :
-
Precursor Preparation : Dissolve the N-Boc-protected exocyclic alkene derived from D-serine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere[1].
-
Catalyst Addition : Add
(0.05 eq). The low catalyst loading minimizes the unwanted dimerization of the diazo compound. -
Cyclopropanation : Slowly add ethyl diazoacetate (1.5 eq) in DCM via a syringe pump over 4 hours at room temperature. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing carbene-carbene coupling[1].
-
In-Process Validation (Self-Validating Step) : Monitor the reaction via
-NMR. The protocol validates itself when the exocyclic alkene protons (δ 5.0–5.5 ppm) completely disappear, replaced by characteristic high-field cyclopropane multiplets (δ 0.8–1.2 ppm)[1]. Proceed only when this quantitative shift is confirmed. -
Deprotection : Treat the purified intermediate with neat formic acid for 12 hours at room temperature to cleave the Boc group, yielding the free 5-azaspiro[2.3]hexane amino acid target[1].
Protocol 2: Photochemical Synthesis of Oxaspiro Amino Acid Precursors
Objective : To construct a spirocyclic oxetane amino acid precursor via a Paternò–Büchi [2+2] cycloaddition[3].
Causality : Photochemical [2+2] cycloaddition is utilized because thermal pathways to oxetanes are symmetry-forbidden. Using an iridium-based visible-light triplet photosensitizer avoids the high-energy UV degradation typical of direct irradiation, preserving sensitive amino acid functionalities[3].
Step-by-Step Methodology :
-
Reaction Setup : Combine the cyclic ketone amino acid precursor (1.0 eq) and the alkene partner (3.0 eq) in anhydrous acetonitrile. Add the iridium-based photocatalyst (0.01 eq)[3].
-
Irradiation : Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours under an inert atmosphere.
-
In-Process Validation (Self-Validating Step) : Analyze the crude mixture via LC-MS. The successful formation of the oxaspiro ring is confirmed by a mass shift corresponding to the exact sum of the ketone and alkene (
), with an absolute absence of dehydration byproducts (which would indicate unwanted aldol-type side reactions). -
Purification : Concentrate under reduced pressure and purify via flash chromatography (silica gel, Hexanes/EtOAc) to isolate the oxaspiro scaffold[3].
Caption: Divergent synthetic workflows for constructing azaspiro versus oxaspiro amino acid scaffolds.
Experimental Validation: Ensuring Structural Integrity
For both aza- and oxa-spiro amino acids, rigorous experimental validation is non-negotiable due to the inherent ring strain and potential for unexpected rearrangements.
-
Stereochemical Assignment : 2D-NMR (NOESY) must be employed to confirm the relative stereochemistry of the spiro-center. For azaspiro systems, X-ray crystallography of the hydrochloride salt remains the gold standard to definitively map the functionalization vectors and confirm the 3D geometry[4].
-
Metabolic Stability Assays : To validate the "shielding effect" of the spirocycle, compounds must be incubated with human liver microsomes (HLM). A self-validating assay includes a known rapidly metabolized flexible analogue as a positive control; the spirocyclic variant should demonstrate a statistically significant increase in half-life (
) to prove the efficacy of the scaffold hop[2].
References
-
1. Beilstein Journal of Organic Chemistry. 2.3. Taylor & Francis. 3.2. RSC Publishing. 4.4. MDPI.
-
5. Organic Letters / ResearchGate.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Esterification of Spirocyclic Carboxylic Acids
Abstract
Spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[2.4]heptane) are increasingly prized in drug discovery for their ability to increase
The Challenge: Steric Shielding in Spirocycles
Unlike linear or simple cyclic acids, spirocyclic carboxylic acids possess a unique steric profile. The geminal disubstitution at the spiro-center locks the ring conformation, often projecting the distal ring hydrogens directly into the trajectory required for the Bürgi-Dunitz angle of nucleophilic attack.
-
Standard Failure Mode: Acid-catalyzed Fischer esterification is too slow, leading to decomposition or side reactions.[1]
-
Carbodiimide Failure Mode: The bulky O-acylisourea intermediate formed by DCC/EDC is often too sterically crowded to undergo nucleophilic attack by the alcohol, leading to N-acylurea rearrangement byproducts.[1]
Method Selection Matrix
Do not default to one method. Use this logic flow to select the optimal protocol for your substrate.
Caption: Decision matrix for selecting esterification conditions based on nucleophile availability and substrate stability.
Detailed Protocols
Protocol A: Cesium Carbonate Promoted Alkylation (The "Workhorse")
Best For: Methyl, Ethyl, Benzyl, and Allyl esters.
Mechanism: Avoids the tetrahedral intermediate entirely by treating the carboxylate as a nucleophile attacking an alkyl halide (
Reagents:
-
Spirocyclic Acid (1.0 equiv)[1]
-
Alkyl Halide (R-I or R-Br) (1.2 – 1.5 equiv)[1]
-
Cesium Carbonate (
) (1.5 – 2.0 equiv)[1] -
Solvent: DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: Charge the spirocyclic acid (e.g., spiro[3.3]heptane-2-carboxylic acid) into a reaction vial equipped with a stir bar. Add anhydrous DMF (concentration ~0.2 M).[1]
-
Base Addition: Add
in one portion. The mixture may become a suspension. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.-
Note:
is preferred over due to the "Cesium Effect"—higher solubility in organic solvents and a looser ion pair with the carboxylate, enhancing nucleophilicity.
-
-
Alkylation: Add the alkyl halide dropwise.
-
Caution: Methyl iodide is volatile and toxic; handle in a fume hood.
-
-
Reaction: Stir at RT. Monitor by TLC/LCMS.[1] Most reactions complete within 2–4 hours.[1]
-
Optimization: If slow, heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over
and concentrate.
Protocol B: TCFH-NMI Activation (The "Modern Standard")
Best For: Coupling with secondary alcohols, complex nucleophiles, or when stereocenter retention is critical. Mechanism: Generates a highly reactive N-acyl imidazolium species in situ, which is less sterically demanding than uronium (HATU) intermediates.[1]
Reagents:
-
Spirocyclic Acid (1.0 equiv)[1]
-
Alcohol (1.0 – 1.5 equiv)[1]
-
TCFH (Tetramethylchloroformamidinium hexafluorophosphate) (1.2 – 1.5 equiv)[1]
-
N-Methylimidazole (NMI) (2.5 – 3.0 equiv)[1]
-
Solvent: MeCN (Acetonitrile)[1]
Step-by-Step Procedure:
-
Setup: Dissolve the spirocyclic acid and the alcohol in anhydrous MeCN (0.1 – 0.2 M) under
atmosphere. -
Base Addition: Add NMI (N-methylimidazole).[1] Stir for 2 minutes.
-
Activation: Add TCFH in one portion.
-
Observation: The reaction typically remains homogeneous or forms a slight precipitate.
-
-
Reaction: Stir at RT for 1–12 hours.
-
Why TCFH? Unlike acid chlorides, TCFH activation is mild and does not generate strong mineral acids, preserving sensitive functional groups on the spiro-scaffold.
-
-
Workup: Dilute with DCM, wash with 1N HCl (to remove NMI/imidazole byproducts), saturated
, and brine.
Caption: TCFH-NMI activation pathway via N-acyl imidazolium intermediate.[1]
Protocol C: Ghosez’s Reagent (The "Sledgehammer")
Best For: Extremely hindered acids (e.g., polysubstituted spiro centers) or unreactive alcohols (e.g., t-butanol, phenols).
Mechanism: Converts the acid to an acid chloride under neutral conditions using an
Reagents:
-
Spirocyclic Acid (1.0 equiv)[1]
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)[1]
-
Alcohol (1.5 – 2.0 equiv)[1]
-
Base: Pyridine or
(2.0 equiv)[1] -
Solvent: DCM or
[1]
Step-by-Step Procedure:
-
Activation: Dissolve spirocyclic acid in dry DCM. Add Ghosez’s reagent dropwise at 0°C or RT.[1]
-
Monitoring: Stir for 1–2 hours.
-
QC Check: Pull an aliquot, quench with MeOH, and check LCMS for the methyl ester. If complete conversion to methyl ester is seen in the QC, the acid chloride is fully formed.
-
-
Esterification: Add the target alcohol and Pyridine (or DMAP catalytic +
) to the reaction mixture. -
Reaction: Allow to warm to RT and stir overnight. Reflux if necessary.
-
Workup: Standard aqueous workup (acid wash/base wash).[1]
Comparative Data Analysis
| Feature | Alkylation (Cs2CO3) | TCFH-NMI | Ghosez's Reagent |
| Steric Tolerance | High (SN2 on carboxylate) | High (Small active species) | Very High (Acid Chloride) |
| Substrate Scope | Alkyl Halides only | ||
| Byproducts | Inorganic salts (Easy removal) | Water-soluble urea/salts | Amides (removable by acid wash) |
| Risk | O- vs N- alkylation (if amines present) | Low | Moisture sensitive reagent |
| Cost | Low | Medium | High |
References
-
TCFH-NMI Methodology: Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations."[1] Organic Letters, 2018, 20(14), 4218–4222. Link (Note: While titled for amides, this seminal paper establishes the acyl-imidazolium mechanism used for hindered esters).[1]
-
Ghosez's Reagent: Ghosez, L., et al. "Synthesis and reactions of
-chloroenamines."[1] Angewandte Chemie International Edition, 1969, 8(5), 381-382.[1] Link[1] -
Cesium Effect: Fiumani, A. "Cesium Carbonate in Organic Synthesis."[1] Bentham Science, 2024. (General reference for Cs effect in alkylation). Link
-
Spirocyclic Scaffolds: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Journal of Organic Chemistry, 2012. Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic α,α-disubstituted amino acid. As a non-canonical amino acid, its unique three-dimensional structure offers significant potential in medicinal chemistry for creating novel peptides and pharmacologically active molecules with enhanced properties.[1][2]
The synthesis of α,α-disubstituted amino acids is inherently challenging due to the steric hindrance around the quaternary α-carbon, which can impede reaction kinetics and lead to low yields.[3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic strategy and improve yields.
Proposed Synthetic Pathway: Modified Strecker Synthesis
A robust and common method for synthesizing α,α-disubstituted amino acids is the Strecker reaction, starting from a ketone precursor.[3] The proposed pathway involves three main stages: synthesis of the key ketone intermediate, the Strecker reaction to form the α-aminonitrile, and subsequent hydrolysis to the final amino acid product.
Caption: Proposed workflow for the synthesis of the target amino acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My Strecker reaction is showing low conversion from the ketone (7-Oxaspiro[3.5]nonan-2-one). What are the likely causes and solutions?
Answer: Low conversion in a Strecker reaction, especially with a sterically hindered ketone, is a common issue. The root cause often lies in the equilibrium of imine formation or the subsequent nucleophilic attack by cyanide.
-
Causality: The formation of the intermediate imine (or its protonated iminium ion) is a reversible process. The bulky spirocyclic structure can sterically hinder the initial attack of ammonia and the subsequent attack of the cyanide ion. Undesired enolization of the starting ketimine can also be a competing side reaction.[3]
-
Troubleshooting Steps:
-
Increase Reagent Concentration: Use a higher concentration of the ammonia source (e.g., a saturated solution of NH4Cl or using liquid ammonia at low temperatures) to push the imine formation equilibrium forward.
-
Optimize Cyanide Source: While KCN or NaCN are standard, using a phase-transfer catalyst with these salts can sometimes improve reactivity. Alternatively, trimethylsilyl cyanide (TMSCN) can be a more reactive cyanide source, often requiring milder conditions.
-
Solvent and Temperature: The reaction is typically run in aqueous methanol or ethanol. Ensure the ketone is fully dissolved. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may improve the rate, but monitor carefully for side product formation.
-
pH Control: The pH of the reaction is critical. The nucleophilic attack of cyanide is more effective at a slightly basic pH (>8), but the concentration of the reactive iminium ion is higher at a slightly acidic pH. A buffered system (e.g., NH4Cl/NH3) around pH 9-10 is often a good compromise.
-
Question 2: The hydrolysis of the α-aminonitrile intermediate is stalling or requires harsh conditions, leading to product degradation. How can I improve this step?
Answer: Hydrolyzing a sterically hindered nitrile to a carboxylic acid is a kinetically challenging step. Harsh conditions (e.g., high concentrations of strong acid/base at high temperatures for extended periods) can lead to decomposition of the oxetane ring or other side reactions.
-
Causality: The quaternary carbon adjacent to the nitrile group sterically shields it from nucleophilic attack by water or hydroxide ions. The electron-donating character of the adjacent amino group can also slightly reduce the electrophilicity of the nitrile carbon.
-
Troubleshooting Steps:
-
Acid Hydrolysis (Stepwise Approach):
-
First, try converting the aminonitrile to the corresponding amino amide using concentrated H2SO4 at a moderate temperature (e.g., 60-80 °C). The amide is often easier to isolate and subsequently hydrolyze under milder basic conditions.
-
Use a mixture of concentrated HCl and an organic co-solvent like dioxane at reflux. This can sometimes improve solubility and reaction rates.
-
-
Base Hydrolysis:
-
While strong NaOH or KOH can be effective, they can also promote side reactions. Consider using a high-boiling-point solvent like ethylene glycol to allow for higher temperatures (120-150 °C) without excessive pressure buildup.
-
Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating once the reaction is complete.
-
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of sterically hindered nitriles, often reducing reaction times from days to hours and potentially minimizing degradation.
-
| Hydrolysis Condition | Pros | Cons |
| Conc. HCl, Reflux | Simple setup; product precipitates as hydrochloride salt. | Often requires long reaction times; potential for charring. |
| Conc. H2SO4 | Effective for initial conversion to amide. | Can be difficult to work up; strong dehydrating agent. |
| NaOH/KOH in Glycol | Allows for high temperatures; effective for tough nitriles. | Potential for product degradation; workup can be challenging. |
| Microwave-Assisted | Drastically reduced reaction times; can improve yields. | Requires specialized equipment; optimization of time/temp is crucial. |
Question 3: My final product is difficult to purify. What strategies can I use?
Answer: The amphoteric nature of amino acids and their high polarity can make purification challenging. The choice of method depends on the nature of the impurities.
-
Causality: The product contains both a basic amino group and an acidic carboxyl group, making it highly soluble in aqueous solutions and potentially insoluble in common organic solvents. Impurities may include unreacted starting materials or side products with similar polarities.
-
Purification Strategies:
-
Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.[5] Use a strong cation-exchange resin (e.g., Dowex 50W). Load the crude product at a low pH (~2-3) where the amino group is protonated (R-NH3+), causing it to bind to the resin. Wash with water or dilute acid to remove neutral and acidic impurities. Elute the desired amino acid with a basic solution (e.g., dilute NH4OH).
-
Recrystallization: If the product is obtained in high crude purity, recrystallization can be effective. The product is often soluble in water but can be precipitated by adding a miscible organic solvent like ethanol, isopropanol, or acetone. Adjusting the pH to the isoelectric point (pI) will minimize its solubility in water.
-
Derivative Purification: If impurities are persistent, consider protecting the amino group (e.g., as a Boc or Cbz derivative). The protected amino acid is less polar and can often be purified by standard silica gel chromatography. The protecting group is then removed in a final step.[6]
-
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid considered difficult? This molecule is an α,α-disubstituted amino acid, which means the α-carbon is a quaternary center. Constructing this sterically congested center is challenging and often requires more forcing conditions or specialized reagents compared to the synthesis of simpler, monosubstituted amino acids.[3][7]
Q2: What are the recommended analytical methods to monitor reaction progress and characterize the final product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is useful for a quick check, but Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It provides clear data on the consumption of reactants and the formation of intermediates and the final product.[8]
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine purity. A reversed-phase C18 column with a mobile phase of water and acetonitrile containing an additive like formic acid or TFA is a good starting point.[8]
-
Q3: What are the typical storage conditions for the final product? As an amino acid, the compound is relatively stable. However, to prevent slow degradation, it should be stored in a tightly sealed container, protected from light and moisture, at low temperatures (2-8 °C).[9]
Q4: Can I use protecting groups to facilitate the synthesis? Yes, a protecting group strategy can be beneficial, particularly if you are synthesizing a derivative of the amino acid. For instance, performing the Strecker reaction on a precursor that already contains a protected amine might be possible, or protecting the amino group after hydrolysis can facilitate purification as mentioned in the troubleshooting guide. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[6]
Experimental Protocols
Protocol 1: General Procedure for Strecker Reaction
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and scale.
-
To a solution of 7-Oxaspiro[3.5]nonan-2-one (1.0 eq) in methanol (approx. 0.5 M), add ammonium chloride (1.5 eq) followed by a 30% aqueous solution of ammonia until the pH is ~9.
-
Add potassium cyanide (1.5 eq) portion-wise to the stirring solution. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Seal the reaction vessel and stir at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by LC-MS every 4-6 hours until the consumption of the starting ketone is complete (typically 24-48 hours).
-
Upon completion, cool the reaction mixture in an ice bath. If a precipitate forms, filter and wash with cold water. If no precipitate forms, concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane to remove any unreacted ketone. The desired α-aminonitrile product will remain in the aqueous layer. This aqueous solution can be carried forward to the hydrolysis step.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)
-
Notes: For basic compounds like this amino acid, peak tailing can sometimes be an issue. Using a column with high-purity silica and end-capping can minimize this effect.[8]
References
-
Kavalenka, A. et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Horton, P. N. et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]
- Google Patents.
-
Zhang, Y. et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]
-
UC Santa Barbara Office of Technology & Industry Alliances. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. [Link]
-
Vaia. What problems might you foresee if you tried to synthesize L-alanyl-L-valine directly from its two component amino acids?. [Link]
-
Zhang, Y. et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]
-
ResearchGate. (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. [Link]
-
Kumar, A. et al. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Fermentation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids - Enamine [enamine.net]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. vaia.com [vaia.com]
- 7. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
Technical Support Center: High-Efficiency Coupling of Spirocyclic Amino Acids
Ticket ID: #SPIRO-COUPLING-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open Priority: Critical (Blocker)
Executive Summary: The "Steric Wall"
Spirocyclic amino acids (e.g., spiro[3.3]heptane, spiro[2.3]hexane derivatives) represent a unique challenge in peptide synthesis. Unlike standard amino acids, the
This guide provides a field-validated troubleshooting framework to overcome these barriers using advanced activation chemistry and kinetic enhancement.
The Activation Matrix: Reagent Selection
For spiro amino acids, the choice of coupling reagent is not about preference; it is about thermodynamics. You must use reagents that generate a leaving group with lower pKa and higher reactivity than standard benzotriazoles.
Comparative Efficiency Table
| Reagent Class | Reagent | Leaving Group | Steric Performance | Recommendation |
| Standard | HBTU / HOBt | Benzotriazole | Poor | Do not use for spiro AAs. |
| Advanced | HATU | 7-Azabenzotriazole | High | The industry workhorse. The N7 nitrogen provides "anchimeric assistance," stabilizing the transition state. |
| Next-Gen | COMU | Oxyma (Ethyl-2-cyano-2-(hydroxyimino)acetate) | Superior | Often outperforms HATU in steric handling.[1] Safer (non-explosive) and reduces epimerization of the previous residue.[2] |
| Nuclear Option | PyAOP | HOAt (Phosphonium salt) | Extreme | Use when HATU/COMU fail. Phosphonium salts are more reactive than uroniums but more expensive. |
Critical Note: When using HATU or HBTU, avoid pre-activating for >2 minutes. The active ester can react with the guanidinium by-product, permanently capping your amino acid. COMU is more stable and forgiving.
The Physics of Coupling: Kinetic Enhancement
Chemistry alone is often insufficient for spiro couplings. You must alter the physical environment of the reaction.
A. Microwave Irradiation (The Game Changer)
Heat is the most effective way to overcome the steric energy barrier.
-
Temperature: 75°C is standard. For extremely hindered spiro systems, push to 90°C (if the sequence allows).
-
Time: Short bursts are better. 2 x 10 minutes at 75°C is superior to 1 x 60 minutes at RT.
-
Warning: While the spiro amino acid itself cannot epimerize (it has no
-proton), the residue on the resin can epimerize under prolonged heat.
B. Solvation Engineering
The rigid spiro structure promotes aggregation (beta-sheet formation) on the resin.
-
Primary Solvent: Switch from DMF to NMP (N-methylpyrrolidone) . NMP has better swelling properties for hydrophobic/hindered sequences.
-
Chaos Breakers: If aggregation is suspected (coupling stops at a specific length), add 0.1 M LiCl or use HFIP (Hexafluoroisopropanol) in the coupling mixture to disrupt hydrogen bonding.
Troubleshooting Workflow (Visualized)
The following diagram outlines the logical decision path when a spiro coupling fails.
Caption: Logical escalation pathway for troubleshooting sterically hindered coupling failures.
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is negative (yellow), but MS shows the spiro amino acid didn't couple. Why? A: The Kaiser test detects primary amines.[3][4] If the previous amino acid was a secondary amine (like Proline) or also sterically hindered, the Kaiser test is unreliable.
-
Solution: Use the Chloranil test for secondary amines or, preferably, perform a micro-cleavage : Cleave 2-3 mg of resin and run LC-MS to verify coupling before proceeding.
Q2: I see a "deletion sequence" (M-SpiroAA) in my final product. A: This indicates incomplete coupling. The spiro AA is so bulky it didn't react with all available sites, and the next cycle coupled to the remaining free amines.
-
Solution: Implement an aggressive Capping Step (Acetic Anhydride/DIPEA) after the spiro coupling.[4] This terminates unreacted chains so they don't become difficult-to-purify deletion impurities.[3]
Q3: Should I increase the equivalents of the Spiro AA? A: Yes, but diminishing returns kick in.
-
Standard: 3-4 equivalents.
-
Spiro: Start with 5 equivalents . Concentration drives kinetics. Keep the reaction volume as low as possible to maximize effective concentration.
Q4: Can I use DIC/Oxyma instead of HATU? A: Yes, and for microwave synthesis, this is often preferred. HATU can degrade at high temperatures (>75°C), while carbodiimides (DIC) are more thermally stable. If you are heating to 90°C, use DIC/Oxyma.
The "Kinetic Breakthrough" Protocol
Use this protocol for your next attempt. It assumes a 0.1 mmol scale.
Reagents:
-
AA: Fmoc-Spiro-AA-OH (5 eq)
-
Activator: COMU (5 eq) OR HATU (5 eq)
-
Base: DIPEA (10 eq)
-
Solvent: NMP (anhydrous)
Procedure:
-
Swell: Swell resin in NMP for 20 mins (critical for accessibility).
-
Dissolve: Dissolve AA and Activator in minimal NMP.
-
Activate: Add DIPEA.[2][5] Shake for exactly 30 seconds . (Do not over-activate).
-
Couple (Cycle 1): Add to resin. Microwave at 75°C for 10 minutes (25W constant power).
-
Drain & Wash: Wash 1x with NMP.
-
Couple (Cycle 2): Repeat steps 2-4 with fresh reagents. Microwave at 75°C for 15 minutes .
-
Cap: Add Acetic Anhydride/DIPEA/NMP (1:1:8) for 5 minutes to cap any failures.
References
-
BenchChem. (2025).[2][3][4][6] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses the superiority of COMU/Oxyma). Retrieved from
-
CEM Corporation. (n.d.). Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS) Technology.[7][8] (Protocols for elevated temperature coupling). Retrieved from
-
Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of Zwitterionic Spirocyclic Amino Acids
Status: Operational Ticket ID: ZW-SPIRO-PUR-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Spiro-Zwitterion" Paradox
Welcome to the technical support hub. You are likely here because your molecule—a zwitterionic spirocyclic amino acid —is behaving paradoxically. It is highly polar (zwitterionic) yet possesses a rigid, lipophilic core (spirocyclic). It elutes in the void volume on C18 columns, streaks on silica, and refuses to crystallize due to inorganic salt contamination.
This guide abandons generic advice. Below are the field-proven protocols to resolve solubility, retention, and stereochemical issues specific to this class of molecules.
Module 1: Chromatography Troubleshooting
Issue: "My compound elutes in the void volume on C18."
Diagnosis:
Standard C18 columns rely on hydrophobic interaction. Zwitterionic amino acids exist as charged species (
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) You must invert your separation logic. Instead of a non-polar stationary phase (C18), use a polar stationary phase with an organic-rich mobile phase.
Recommended Protocol (ZIC-HILIC):
-
Stationary Phase: Zwitterionic HILIC (e.g., sulfobetaine or phosphorylcholine functionalized silica). These are superior to bare silica because they maintain a stable water-enriched layer on the surface.
-
Mobile Phase A: 10 mM Ammonium Formate or Ammonium Acetate (pH 3.0–4.0). Critical: Buffer concentration is vital to suppress ionic interactions with silanols.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start high organic (95% B) and ramp down to 40% B. The amino acid partitions into the water layer on the bead surface.
Data Table 1: Column Selection Matrix
| Column Type | Mechanism | Suitability for Spiro-Zwitterions | Notes |
| C18 (Standard) | Hydrophobic | Poor | Analyte elutes in void. |
| C18-AQ | Hydrophobic (polar endcapped) | Moderate | Prevents pore dewetting; good for "greasy" spiro-cores but may still show poor retention. |
| ZIC-HILIC | Partition/Electrostatic | Excellent | Best resolution; separates based on polarity and charge state. |
| Amide-HILIC | Hydrogen Bonding | Good | Excellent for separating diastereomers due to rigid H-bond networks. |
Module 2: The Salt Trap (Desalting)
Issue: "My NMR shows 50% NaCl/LiCl by weight."
Diagnosis: Spirocyclic amino acids are often synthesized via alkylation steps requiring inorganic bases (LiOH, NaOH) or workups involving brine. Because the product is water-soluble, it co-elutes with these salts during standard extractions.
Solution: Cation Exchange "Catch-and-Release" This is the gold standard for desalting. You exploit the amphoteric nature of the amino acid.
Protocol:
-
Resin: Use a Strong Cation Exchanger (SCX), such as Dowex 50W (hydrogen form).
-
Load: Dissolve crude mixture in 0.1 M HCl (or water if acidic enough). The amino acid becomes fully protonated (
) and binds to the sulfonate groups on the resin. Inorganic cations ( ) may bind, but anions ( ) flow through. -
Wash: Flush with water.[1] This removes non-basic impurities and inorganic anions.
-
Elute: Switch to 1M
(Ammonia). The pH rise deprotonates the carboxylic acid and amine, forming the zwitterion or anion, which releases from the resin. -
Finish: Lyophilize. Excess ammonia and water evaporate, leaving the free amino acid.
Module 3: Visualizing the Workflow
The following decision tree helps you select the correct purification path based on your crude mixture's profile.
Caption: Workflow for selecting the purification route. SCX = Strong Cation Exchange. High salt loads require desalting before fine purification.
Module 4: Stereochemical Resolution
Issue: "I cannot separate the diastereomers."
Diagnosis: Spirocyclic systems often generate diastereomers (e.g., cis/trans relative to the ring). On standard C18, the hydrophobic surface area differences are often too small for resolution.
Solution:
-
Chiral Stationary Phases (CSPs):
-
Zwitterionic CSPs: Columns like Chirobiotic T (Teicoplanin) or Crown Ether columns (e.g., Crownpak) are specifically designed for free amino acids. They rely on host-guest complexation with the ammonium group.
-
Tip: Crown ethers require acidic mobile phases (pH < 2) to ensure the amine is protonated (
) for binding.
-
-
Derivatization (The "Marfey's" Approach):
-
If direct separation fails, derivatize the amine with FDAA (Marfey's Reagent) or Fmoc-Cl .
-
This adds a UV chromophore (solving detection issues) and significant hydrophobicity, allowing standard C18 separation.
-
Warning: Deprotection must be mild to avoid epimerization of the spiro-centers.
-
Module 5: Detection (The Invisible Analyte)
Issue: "I see nothing on the UV detector."
Diagnosis:
Spirocyclic amino acids often lack conjugated
Solution:
-
CAD (Charged Aerosol Detection): The superior choice. It detects any non-volatile analyte.[2] Response is uniform and independent of chemical structure.[3]
-
ELSD (Evaporative Light Scattering): A viable alternative, though less sensitive than CAD for low-molecular-weight zwitterions.
-
TLC Visualization: Use Ninhydrin (turns purple/blue upon heating) or CAM (Cerium Ammonium Molybdate) stains.
References
-
HILIC Methodology: Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry.[4] PubMed. Link
-
Ion Exchange Desalting: Separation and determination of the amino acids by ion exchange column chromatography. Acta Univ. Sapientiae. Link
-
Detection (CAD vs ELSD): CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Scientific. Link
-
Spirocyclic Stereochemistry: A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH. Link
-
Chiral Separation: Separation of D-Amino Acid-Containing Tripeptide... Using Crown–Ether-Type Chiral Stationary Phase.[5][6] MDPI. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 4. Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Solubility in 7-Oxaspiro[3.5]nonane Derivatives
Welcome to the Technical Support Hub for 7-oxaspiro[3.5]nonane and related spirocyclic scaffolds. The strategic incorporation of spirocycles into drug candidates is a proven method to increase the fraction of sp³-hybridized carbons (Fsp³), which generally correlates with improved physicochemical properties, including aqueous solubility and metabolic stability, compared to planar aromatic systems[1].
However, researchers often discover that specific 7-oxaspiro[3.5]nonane derivatives still exhibit poor solubility during hit-to-lead optimization. This guide provides drug development professionals with mechanistic insights, a diagnostic workflow, and self-validating protocols to overcome these specific formulation and synthetic bottlenecks.
Diagnostic Workflow
Before modifying your compound or attempting complex formulations, use the following diagnostic logic to determine whether your solubility issue is driven by crystal lattice energy (solid-state) or lipophilicity (solvation).
Diagnostic workflow for identifying and resolving solubility limitations in spirocyclic scaffolds.
Troubleshooting FAQs
Q1: My 7-oxaspiro[3.5]nonane derivative has a high Fsp³ but still exhibits poor aqueous solubility (<5 µg/mL). Why is this happening? A: Solubility is governed by two thermodynamic barriers: the energy required to disrupt the solid crystal lattice and the energy required to solvate the molecule in water. While the 3D geometry of the 7-oxaspiro[3.5]nonane core successfully disrupts flat π-π stacking, highly symmetrical derivatives or those with rigid, lipophilic appendages (e.g., bulky phenyl groups) can still form tightly packed crystal lattices[2].
-
Causality: If your compound has a high melting point (>150°C), the insolubility is lattice-driven. If the melting point is low but solubility remains poor, the insolubility is solvation-driven (excessive lipophilicity/LogP).
Q2: How can I synthetically modify the 7-oxaspiro[3.5]nonane scaffold to improve thermodynamic solubility without losing target affinity? A: If the issue is solvation-driven, you must decrease the LogD or introduce polar vectors. The expanded chemical space of spirocycles allows for targeted modifications[3]:
-
Heteroatom Substitution: Consider replacing a carbon atom in the scaffold with a nitrogen to form an azaspirocycle (e.g., 7-oxa-2-azaspiro[3.5]nonane). This introduces a basic amine that ionizes at physiological pH, drastically improving aqueous solubility and often reducing off-target toxicity[2][4].
-
Positional Isomerism: Shifting functional groups (e.g., moving a carboxylic acid from C1 to C2) alters the pKa of the ionizable group and disrupts crystal packing symmetry, lowering the lattice energy[2].
Q3: We are working with 7-oxaspiro[3.5]nonane-2-carboxylic acid. What is the best approach to formulate this for in vivo PK studies? A: The presence of the carboxylic acid moiety provides an excellent handle for salt formation[2]. At gastric pH (1.5-3.5), the free acid will be unionized and poorly soluble. By forming a sodium, potassium, or meglumine salt, you disrupt the neutral crystal lattice and introduce powerful ion-dipole interactions with water, ensuring rapid dissolution in the GI tract. See Protocol 1 below for a validated methodology.
Data Presentation: Physicochemical Property Trends
The table below summarizes the expected quantitative impact on physicochemical properties when transitioning from planar structures to various spirocyclic scaffolds[1][4].
| Scaffold Type | Structural Example | Fsp³ | Typical cLogP Impact | Aqueous Solubility | Primary Solubilization Strategy |
| Planar Aromatic | Phenyl-linked core | Low (<0.3) | High (+1.5 to +3.0) | Poor (<1 µg/mL) | Amorphous Solid Dispersions (ASDs) |
| Spirocyclic Ether | 7-oxaspiro[3.5]nonane | High (>0.7) | Moderate (+0.5 to +1.5) | Moderate (10-50 µg/mL) | Co-solvents, Cyclodextrins |
| Azaspirocycle | 7-oxa-2-azaspiro[3.5]nonane | High (>0.7) | Low (-0.5 to +0.5) | High (>100 µg/mL) | pH adjustment, Salt formation |
Experimental Protocols
Protocol 1: Self-Validating Salt Screening for Carboxylic Acid Derivatives
This protocol is designed for derivatives like 7-oxaspiro[3.5]nonane-2-carboxylic acid to ensure stable, soluble salt formation.
-
Free Acid Characterization: Measure the pKa of the carboxylic acid group and the melting point of the free acid via Differential Scanning Calorimetry (DSC).
-
Causality Rule: The counterion's conjugate acid pKa must be at least 3 units higher than your compound's pKa to ensure proton transfer and stable salt formation.
-
-
Solvent Screening: Dissolve 50 mg of the free acid in a minimal volume of a water-miscible organic solvent (e.g., THF or Acetone) at 50°C.
-
Salt Formation: Add 1.05 molar equivalents of the selected counterion base (e.g., Meglumine or Sodium Hydroxide) dropwise under continuous stirring.
-
Crystallization: Cool the mixture slowly to 5°C at a rate of 0.5°C/min to induce crystallization. Filter and dry the precipitate under vacuum.
-
Validation (Self-Validating Step): Analyze the isolated solid via Powder X-Ray Diffraction (PXRD). A successful salt will present a completely new crystalline phase distinct from the free acid. If the PXRD matches the free acid, proton transfer failed, and a stronger base or different solvent system is required.
Protocol 2: Thermodynamic Solubility Profiling
Kinetic solubility assays often overestimate solubility due to metastable amorphous states. This protocol guarantees true thermodynamic values.
-
Preparation: Weigh 2 mg of the 7-oxaspiro[3.5]nonane derivative into a glass vial.
-
Buffer Addition: Add 1 mL of aqueous buffer (pH 1.2, 4.5, and 7.4) to create a supersaturated suspension.
-
Equilibration: Shake the vials at 300 RPM at 37°C for exactly 24 hours.
-
Causality Rule: 24 hours provides sufficient time for the system to reach thermodynamic equilibrium, forcing any transient amorphous material to precipitate into its lowest-energy crystalline form.
-
-
Phase Separation: Centrifuge at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.
-
Quantification: Dilute the supernatant and analyze via HPLC-UV/MS against a known calibration curve.
-
Solid-State Verification (Self-Validating Step): Analyze the remaining solid pellet by DSC. If the melting point of the pellet differs from the starting API powder, a polymorphic shift or hydrate formation occurred during the assay, which contextualizes the resulting solubility value.
References
-
advantages of spirocyclic scaffolds over planar structures in drug discovery - Benchchem - Link
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Expert Opinion on Drug Discovery - 1
-
7-Oxaspiro[3.5]nonane-2-carboxylic Acid|CAS 90612-60-5 - Benchchem - 2
-
BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm - 4
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - Chemical Reviews (ACS Publications) - 3
Sources
Preventing racemization during activation of 2-amino-spiro acids
Technical Support Center: Preventing Racemization in 2-Amino-Spiro Acid Activation
Introduction: The "Spiro" Challenge
Welcome to the technical support center. You are likely here because you are working with 2-amino-spiro acids (e.g., spiro[3.3]heptane, spiro[4.4]nonane derivatives) and are encountering significant enantiomeric excess (ee) erosion.
The Core Problem: 2-amino-spiro acids possess a quaternary
-
Steric Hindrance: The bulky spiro ring severely retards the rate of nucleophilic attack by the amine component.
-
Extended Activation Lifetime: Because coupling is slow, the activated intermediate (e.g., O-acyl isourea or active ester) persists longer in solution.
-
Azlactone Formation: The prolonged lifetime allows the thermodynamically favorable intramolecular cyclization to the oxazolone (azlactone) intermediate, which is the primary vector for racemization.
This guide moves beyond standard peptide coupling advice to address the specific kinetic and thermodynamic traps of spiro-amino acid activation.
Module 1: The Mechanism of Failure
To prevent racemization, you must understand how it happens. Unlike standard amino acids where direct enolization is a risk, spiro acids almost exclusively racemize via the 5(4H)-oxazolone pathway.
Mechanistic Pathway
When the carboxylic acid is activated (e.g., by HATU or EDC), the carbonyl oxygen of the preceding amide bond (or the
Figure 1: The kinetic competition between direct coupling (
Module 2: Strategic Reagent Selection
The choice of coupling reagent determines the lifetime of the activated ester. For spiro acids, "stronger" is not always better if it leads to an over-activated species that cyclizes faster than it couples.
Comparative Analysis of Activation Reagents
| Reagent System | Activation Power | Racemization Risk | Recommendation | Context |
| HATU / DIPEA | Very High | High | ⚠️ Caution | Fast activation, but basic conditions (DIPEA) promote oxazolone formation. Use only with Collidine. |
| T3P / Pyridine | Moderate | Very Low | ✅ Preferred | Propylphosphonic anhydride (T3P) activates in situ without forming a persistent active ester. Acidic by-products suppress base-catalyzed racemization [1]. |
| EDC / Oxyma | Moderate | Low | ✅ Safe | Oxyma Pure is a superior additive to HOBt, creating a less reactive but more stable ester that resists oxazolone formation [2]. |
| Acid Chlorides | Extreme | Critical | ❌ Avoid | Formation of ketenes and rapid oxazolone closure makes this unsuitable for chiral spiro acids. |
| COMU / TMP | High | Low-Moderate | ⚠️ Alternative | Safer than HATU. Must use with TMP (2,4,6-collidine) instead of DIPEA.[1] |
Module 3: Troubleshooting & Optimization
If you are observing low ee%, follow this logic tree to identify the culprit.
Figure 2: Decision matrix for diagnosing racemization sources.
Frequently Asked Questions (FAQs)
Q: Why does my LC-MS show the correct mass but the NMR indicates a diastereomeric mixture? A: This is classic racemization. The mass of the D-isomer and L-isomer is identical. The spiro-center creates a distinct magnetic environment for diastereotopic protons when coupled to a chiral amine, leading to "split" peaks in NMR.
Q: Can I use HATU if I lower the temperature?
A: Yes, but you must replace DIPEA with 2,4,6-collidine (TMP) . DIPEA is a strong, unhindered base that rapidly abstracts the
Q: Why is T3P recommended for spiro acids specifically? A: T3P (Propylphosphonic anhydride) operates in a slightly acidic to neutral environment (often buffered with pyridine). It does not generate a free "active ester" species that hangs around; the activation and coupling are virtually concerted. This minimizes the time window for the oxazolone to form [4].
Module 4: The "Gold Standard" Protocol (T3P Method)
This protocol is designed for the coupling of an
Reagents:
-
Acid:
-Fmoc-2-amino-spiro acid (1.0 equiv) -
Amine: HCl salt or free base (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv - only if using T3P)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)
Step-by-Step Procedure:
-
Dissolution: Dissolve the
-Fmoc-spiro acid and the amine component in the minimum amount of dry solvent (EtOAc is preferred for T3P). -
Cooling: Cool the reaction mixture to 0°C using an ice bath. Do not skip this step.
-
Base Addition: Add the base (Pyridine) dropwise.
-
Note: If using DIPEA with T3P, add it slowly. T3P is acidic, and the exotherm must be controlled.
-
-
Activation (In-Situ): Add the T3P solution dropwise to the cooled mixture.
-
Critical: Do not pre-activate the acid with T3P in the absence of the amine. The amine must be present to trap the activated species immediately.
-
-
Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor by LC-MS.
-
Workup: Wash with 1N HCl (to remove pyridine/excess amine), saturated NaHCO3, and brine.
Alternative Protocol (HATU/Collidine): If T3P fails to drive the reaction to completion due to extreme steric bulk:
-
Dissolve Acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF at 0°C.
-
Add HATU (0.95 eq) - slight deficit prevents over-activation.
-
Add 2,4,6-Collidine (2.0 eq).
-
Stir for 30 seconds (Activation).
-
Immediately add the Amine (1.2 eq).
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403.
-
Carpino, L. A., Imazumi, H., El-Faham, A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441–445.
-
Balejčíková, P., & Štefko, M. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent.[2] Green Chemistry, 25, 4290-4297.
Sources
Technical Support Center: Optimizing Deprotection of Boc/Fmoc Spirocyclic Amino Acids
Introduction: The Spirocyclic Paradox
Spirocyclic amino acids (e.g., spiro[3.3]heptane, spiro[2.4]heptane derivatives) are invaluable tools in drug discovery for constraining peptide conformation and improving metabolic stability. However, they present a unique "Spirocyclic Paradox" during Solid-Phase Peptide Synthesis (SPPS):
-
Steric Bulk: The rigid orthogonal rings create a massive steric shield, making Fmoc removal kinetically difficult.
-
Ring Strain: The inherent strain in small spiro-rings (particularly cyclopropane/cyclobutane moieties) makes them susceptible to acid-catalyzed ring opening during Boc removal .
This guide provides optimized protocols to navigate these competing challenges.
Module 1: Fmoc Deprotection (Base-Labile)
The Challenge: Steric Hindrance & Diketopiperazine (DKP) Formation.[1]
Standard 20% piperidine often fails because the bulky spiro-scaffold blocks the base from abstracting the fluorenyl proton. Furthermore, spirocyclic amino acids often mimic the "kink" of proline. When located at the C-terminus (or penultimate position), they force the peptide backbone into a cis-conformation, accelerating DKP formation—a side reaction where the dipeptide cleaves itself from the resin.
Optimized Protocol: The DBU/Piperazine Cocktail
For spirocyclic residues, replace standard piperidine with a stronger, non-nucleophilic base (DBU) combined with piperazine.
Reagents:
-
Base: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine.[2][3]
-
Solvent: NMP (N-methyl-2-pyrrolidone) – Superior swelling for hydrophobic spiro-chains compared to DMF.
Step-by-Step Workflow:
-
Swell: Swell resin in NMP for 20 min (Critical for accessing internal sites).
-
Short Deprotection: Treat with 2% DBU/5% Piperazine in NMP for 5 minutes .
-
Drain & Wash: Drain and wash with NMP (x1).
-
Long Deprotection: Treat with fresh cocktail for 10–15 minutes .
-
Extensive Wash: Wash with NMP (x5) and DCM (x3) to remove DBU traces (DBU can cause racemization in the next coupling if not removed).
Critical Alert (DKP Prevention): If your spirocyclic AA is the second residue added to the resin, you are at high risk of DKP formation during Fmoc removal.
Visualizing the Hazard: DKP Formation Pathway
The following diagram illustrates how the spirocyclic constraint facilitates the "back-biting" mechanism that destroys your yield.
Figure 1: Mechanism of Diketopiperazine (DKP) formation. Spirocyclic amino acids induce a turn structure that positions the free amine for intramolecular attack.
Module 2: Boc Deprotection (Acid-Labile)
The Challenge: Ring Stability & Cation Trapping.
Standard 50% TFA/DCM generates high concentrations of tert-butyl cations (
-
Ring Opening: Strained spiro[2.x] or [3.x] rings may open under highly acidic conditions.
-
Re-alkylation: The lipophilic nature of spiro-rings acts as a "sponge" for
cations, leading to difficult-to-remove impurities.
Optimized Protocol: The "High-Scavenger" Approach
We utilize a high-scavenger cocktail to quench cations immediately, preventing them from attacking the strained ring or re-attaching to the peptide.
Recommended Cocktail (Cocktail K Modified):
-
TFA: 82.5%
-
Phenol: 5% (Traps cations)
-
Water: 5% (Hydrolyses cations)
-
Thioanisole: 5% (Strong nucleophile for cation scavenging)
-
TIPS (Triisopropylsilane): 2.5% (Crucial for quenching stable carbocations)
Alternative for Acid-Sensitive Rings (e.g., Spiro[2.3]hexane): If the ring is known to be fragile, avoid TFA entirely.
-
Reagent: 4M HCl in Dioxane.
-
Condition: 0°C for 30 mins, then warm to RT.
-
Why? HCl is a strong acid but lacks the solvating power of TFA that stabilizes carbocations, and the absence of water (initially) reduces hydrolytic ring opening [2].
Troubleshooting Flowchart: Boc Removal
Figure 2: Decision matrix for selecting Boc deprotection conditions based on ring stability and scavenger requirements.
Module 3: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Incomplete Fmoc Removal | Steric hindrance of the spiro-ring blocks piperidine. | Switch to 2% DBU / 5% Piperazine in NMP. Use microwave heating (60°C, 2 mins) if available [3]. |
| Loss of Peptide Mass (-AA1-AA2) | DKP formation (Back-biting).[4] | Use 2-CTC resin or Trityl linkers.[3][4] Avoid Wang resin for C-terminal spiro-AAs. |
| Mass +56, +112 Da | tert-butyl cation re-alkylation ( | Increase TIPS and Thioanisole concentration. Ensure resin is washed with ether before drying. |
| Complex Mixture (Ring Opening) | Acid-catalyzed decomposition of strained rings. | Switch from TFA to 4M HCl/Dioxane . Reduce reaction time. |
Frequently Asked Questions
Q: Can I use microwave irradiation for Fmoc deprotection of spirocyclic amino acids? A: Yes, and it is often recommended. Heating to 60°C typically overcomes the energy barrier imposed by steric hindrance. However, do not use DBU in the microwave, as high temperatures + strong base can cause aspartimide formation or racemization. Use standard 20% piperidine if heating [3].
Q: Why do you recommend NMP over DMF for spirocyclic sequences? A: Spirocyclic scaffolds are highly hydrophobic. NMP (N-methyl-2-pyrrolidone) has better solvating properties for hydrophobic aggregates than DMF, ensuring the reagents actually penetrate the resin matrix to reach the protected amine.
Q: My LC-MS shows a peak corresponding to [M-18]. What is this? A: This often indicates aspartimide formation, which is accelerated by the DBU used to deprotect hindered residues. If your sequence contains Asp/Asn, add 0.1M HOBt to your deprotection cocktail to suppress this side reaction [4].
References
-
BenchChem. (2025).[1][5][6] Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Retrieved from 1
-
Reddit ChemPros Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from 7
-
Royal Society of Chemistry. (2012). Fmoc-deprotection in SPPS by an unhindered nucleophilic base. Retrieved from 3
-
National Institutes of Health (NIH). (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. Retrieved from 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Troubleshooting & Handling of 7-Oxaspiro[3.5]nonane Scaffolds
Welcome to the Technical Support Center for spirocyclic building blocks. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with field-proven insights into the chemical behavior of the 7-oxaspiro[3.5]nonane ring system.
Spirocyclic scaffolds are increasingly deployed in medicinal chemistry to improve physicochemical properties, including metabolic stability, lipophilicity, and aqueous solubility[1]. Commercially available building blocks like 7-oxaspiro[3.5]nonane-2-carboxylic acid demonstrate the robust nature of this scaffold during standard synthetic transformations[2]. While highly strained spiro-epoxides (e.g., oxaspiro[2.2]pentanes) readily undergo Bronsted acid-induced rearrangements[3], the 7-oxaspiro[3.5]nonane system is fundamentally different.
Frequently Asked Questions (FAQs) on Acid Stability
Q: Is the 7-oxaspiro[3.5]nonane ring stable under standard Boc-deprotection conditions (e.g., 50% TFA in DCM or 4M HCl in dioxane)? A: Yes. Unlike spiroketals (which possess a highly acid-labile O-C-O anomeric center), 7-oxaspiro[3.5]nonane is an aliphatic spirocyclic ether. The oxygen at the 7-position is part of a tetrahydropyran (THP) ring and is structurally isolated from the spiro-carbon (C4). Because it cannot form a resonance-stabilized oxocarbenium ion at the spiro center, it is highly stable to standard Bronsted acids used in peptide coupling and deprotection.
Q: Will the cyclobutane ring undergo acid-catalyzed ring-opening? A: No, not under standard conditions. Cyclobutane possesses ~26 kcal/mol of ring strain. While strained, the C-C bonds are kinetically inert to mild acids unless a carbocation is generated immediately adjacent to the ring (which would drive a ring-expansion rearrangement). Without such activating features, the spiro-cyclobutane remains fully intact.
Q: Can I use strong Lewis acids (e.g., BBr₃, AlCl₃) with this scaffold? A: Caution is required. While the scaffold is stable to mild Lewis acids (e.g., those used in Friedel-Crafts alkylations), aggressive ether-cleaving reagents like Boron tribromide (BBr₃) will coordinate to the oxygen at the 7-position and cleave the tetrahydropyran ring, leading to complete scaffold destruction.
Quantitative Data: Acid Stability Profile
To assist with your experimental design, we have summarized the expected stability of the unfunctionalized 7-oxaspiro[3.5]nonane core under various acidic environments.
| Condition | Acid System / pH | Temperature | Time | Expected Recovery | Primary Degradation Pathway |
| Simulated Gastric Fluid | pH 1.2 (HCl/NaCl) | 37°C | 24 h | >99% | None (Stable) |
| Boc Deprotection | 50% TFA in DCM | 25°C | 2 h | >98% | None (Stable) |
| Harsh Bronsted Acid | 6M HCl (Aqueous) | 100°C | 12 h | <10% | Ether cleavage / Ring expansion |
| Lewis Acid Cleavage | 1M BBr₃ in DCM | -78°C to 25°C | 4 h | 0% | THP ring opening |
Experimental Protocols: Self-Validating Stability Assays
When incorporating this scaffold into a novel drug candidate, you must verify its stability. Do not just run the compound blindly; use these self-validating protocols to ensure causality and analytical accuracy.
Protocol A: Simulated Gastric Fluid (SGF) Stability Assay
Purpose: To evaluate oral bioavailability potential by confirming stability in stomach acid. Self-Validation Mechanism: Includes Procaine (acid-labile) and Verapamil (acid-stable) as internal controls to verify the assay's degradative power and LC-MS/MS accuracy.
-
Preparation of SGF: Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and dilute to 1000 mL with HPLC-grade water. Adjust pH to 1.2 ± 0.1.
-
Compound Stock: Prepare a 10 mM stock solution of your 7-oxaspiro[3.5]nonane derivative in anhydrous DMSO.
-
Incubation: Spike 5 µL of the compound stock into 995 µL of pre-warmed (37°C) SGF in a glass vial (final concentration: 50 µM). Repeat in separate vials for Procaine and Verapamil.
-
Sampling: Aliquot 100 µL of the reaction mixture at t = 0, 30, 60, 120, and 240 minutes.
-
Quenching (Critical Step): Immediately transfer each aliquot into 200 µL of cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., labetalol).
-
Causality Note: Cold acetonitrile precipitates buffer salts and halts any residual acid-catalyzed degradation, locking the kinetic state of the sample for accurate LC-MS/MS readout.
-
-
Analysis: Centrifuge at 14,000 rpm for 5 minutes and inject the supernatant into an LC-MS/MS system.
-
Validation Check: The assay is only valid if Procaine shows >50% degradation at 120 mins and Verapamil shows <5% degradation.
Experimental workflow for profiling the acid stability of spirocyclic scaffolds.
Protocol B: Synthetic Acid Stress Test (Boc/tBu Deprotection Simulation)
Purpose: To ensure the spirocyclic ether does not undergo ring-opening during standard protecting group removal.
-
Reaction Setup: Dissolve 10 mg of the substrate in 1.0 mL of anhydrous dichloromethane (DCM).
-
Acid Addition: Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) at 0°C.
-
Causality Note: Adding acid at 0°C prevents exothermic micro-environments that could artificially drive ether cleavage.
-
-
Stirring: Warm the mixture to 25°C and stir for 2 hours.
-
Concentration: Remove volatiles under a gentle stream of nitrogen.
-
Neutralization: Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.
-
Causality Note: Immediate neutralization prevents prolonged exposure to concentrated TFA during the concentration phase, which is a common cause of late-stage artifactual degradation.
-
Troubleshooting Guide: Investigating Unexpected Degradation
If you observe scaffold degradation under mild acidic conditions where it should theoretically be stable, use the decision tree below to identify the root cause. The most common culprit is Neighboring Group Participation (NGP) —also known as anchimeric assistance—where a nucleophilic functional group (like a hydroxyl or amine) installed at the 6- or 8-position of the THP ring intramolecularly attacks the ether, forcing a ring-opening event.
Decision tree for troubleshooting spirocyclic ether degradation under acidic conditions.
References
Sources
Validation & Comparative
A Comparative Guide to the NMR Characterization of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid
Introduction: The Structural Significance of Spirocyclic Amino Acids
In the landscape of modern drug discovery, there is a continuous drive to "escape from flatland"—a concept that encourages the design of molecules with greater three-dimensionality. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are exemplary of this design philosophy. They introduce conformational rigidity and novel spatial arrangements of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties. 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid is a non-canonical amino acid that embodies this principle, incorporating a cyclobutane ring fused to a tetrahydropyran ring. This unique topology makes it a valuable building block for creating novel peptide and small-molecule therapeutics.
This guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid. As direct experimental data for this specific molecule is not extensively published, we will present a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in the analysis of structurally analogous compounds and established principles of NMR spectroscopy. Furthermore, we will compare its expected spectral features with those of other relevant spirocyclic amino acids and provide a robust experimental protocol for its complete structural elucidation.
Predicted NMR Spectral Data for 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid
The structure of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid presents a unique set of NMR challenges due to its rigid, sterically hindered nature. The chemical shifts and coupling constants are influenced by the strained cyclobutane ring and the tetrahydropyran ring.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of many of the methylene protons.
-
Tetrahydropyran Ring Protons (Positions 6, 8, 9, 10): The protons on the tetrahydropyran ring are expected to appear in the range of 3.5-4.0 ppm for those adjacent to the oxygen (positions 6 and 8) and 1.5-2.0 ppm for the others (positions 9 and 10). This is consistent with data from other 7-oxa-2-azaspiro[3.5]nonane derivatives. The geminal and vicinal couplings will lead to complex multiplet patterns.
-
Cyclobutane Ring Protons (Positions 1, 3): The protons on the cyclobutane ring are predicted to resonate between 2.0 and 2.8 ppm . The chemical shift of cyclobutane protons is typically around 1.98 ppm, but substitution can cause significant shifts. The constrained nature of the ring will result in significant geminal and vicinal coupling constants.
-
Amino and Carboxyl Groups: The amine (NH₂) and carboxylic acid (COOH) protons will be exchangeable with deuterium and their chemical shifts will be highly dependent on the solvent and pH. In a non-exchanging solvent, they would likely appear as broad singlets.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by distinct signals for each of the nine carbon atoms.
-
Spirocenter (Position 5): The spiro carbon is a quaternary carbon and is expected to have a chemical shift in the range of 70-80 ppm , influenced by the attached oxygen and the strained ring system.
-
Carbons Adjacent to Oxygen (Positions 6, 8): These carbons of the tetrahydropyran ring are predicted to be in the 60-70 ppm range.
-
Other Tetrahydropyran Carbons (Positions 9, 10): These
HPLC method validation for spirocyclic amino acid purity
Advanced HPLC Method Validation for Spirocyclic Amino Acid Purity: A Comparative Guide
The Analytical Challenge of Spirocyclic Amino Acids
Spirocyclic amino acids (e.g., spiro[3.3]heptane and spiro[2.3]hexane derivatives) are revolutionizing modern drug discovery. By enforcing rigid, 3D-conformational restriction, these building blocks enhance metabolic stability and protein-ligand interactions, perfectly aligning with the "escape from flatland" paradigm in medicinal chemistry[1][2].
However, as an Application Scientist, I frequently encounter the severe analytical bottlenecks these molecules present during purity assessment:
-
Lack of Native Chromophores: Unprotected spirocyclic amino acids lack the conjugated systems required for strong UV absorbance, rendering standard UV-Vis detection ineffective without modification[3].
-
Stereochemical Complexity: The spiro-fusion creates highly rigid stereocenters. Failing to resolve enantiomeric and diastereomeric impurities can lead to severe pharmacological and toxicological risks in the final therapeutic peptide[4][5].
To establish a robust control strategy, we must objectively compare available HPLC modalities and validate them under the updated ICH Q2(R2) regulatory framework[6][7].
Comparative Analysis of HPLC Modalities
Selecting the correct stationary phase requires understanding the causality between the analyte's chemical state (free vs. protected) and the column's retention mechanism.
HPLC method selection workflow for spirocyclic amino acids based on UV activity and purity goals.
Performance Comparison Matrix
The following table summarizes the quantitative and qualitative performance of three primary HPLC modalities:
| Analytical Modality | Target Analyte State | Primary Retention Mechanism | Stereoisomer Resolution | Best Use Case & Causality |
| Reversed-Phase C18 | Derivatized or Protected | Hydrophobic partitioning | Poor (requires chiral derivatization) | High-sensitivity chemical purity. Derivatization (e.g., OPA) adds a fluorophore, enabling C18 retention, but incomplete reactions can skew purity data[8]. |
| HILIC / Mixed-Mode | Underivatized (Free) | Aqueous layer partitioning & ion exchange | Poor to Moderate | Direct analysis. Retains highly polar, free spirocycles without the variability and artifacts introduced by pre-column derivatization[3]. |
| Chiral Stationary Phase | Protected (Fmoc/Boc) | Steric fit, H-bonding, dipole interactions | Excellent | Optical purity. Carbohydrate-based CSPs (e.g., CHIRALPAK) are mandatory for resolving the rigid diastereomers inherent to spiro-fused rings[4][5]. |
Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)
The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation[6][9]. A robust protocol must not merely list steps; it must function as a self-validating system where internal controls immediately flag out-of-specification data.
Below is a detailed methodology for validating a HILIC method for underivatized spirocyclic amino acids.
Sequential ICH Q2(R2) validation lifecycle for analytical procedure performance characteristics.
Phase 1: Specificity and Stability-Indicating Power
-
Causality: ICH Q2(R2) mandates demonstrating specificity through the absence of interference[6]. Because spirocyclic amino acids can degrade under extreme manufacturing conditions, forced degradation proves that the chromatographic conditions selectively retain the intact spirocycle without co-elution of degradants[3].
-
Methodology:
-
Prepare a 1 mg/mL solution of the spirocyclic amino acid standard.
-
Subject aliquots to three stress conditions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), and 3% H2O2 (oxidative) for 24 hours at room temperature[3].
-
Neutralize the samples and inject them onto a silica-based HILIC column using an isocratic mobile phase of 2.5 mM Potassium dihydrogen phosphate (pH 2.85) and Acetonitrile (25:75 v/v)[3].
-
-
Self-Validation Mechanism: Incorporate a System Suitability Test (SST) standard mixture containing the analyte and an internal standard (e.g., L-norvaline)[8]. The run is only valid if the resolution (
) between the main spirocycle peak and the nearest degradation product is , confirming peak homogeneity[3].
Phase 2: Response (Linearity) and Range
-
Causality: HILIC retention relies on analyte partitioning into an aqueous-enriched layer on the silica surface[3]. Overloading this micro-environment causes non-linear responses. ICH Q2(R2) integrates linearity into the concept of "response," requiring a strict working range to prevent column saturation[9].
-
Methodology:
-
Self-Validation Mechanism: Perform linear regression analysis on the peak area ratios (Analyte/Internal Standard). The system self-validates its quantitative capability only if the correlation coefficient (
) is and the y-intercept is of the target concentration's response[10].
Phase 3: Combined Accuracy and Precision
-
Causality: ICH Q2(R2) permits combining accuracy and precision into a single set of experiments to streamline the validation lifecycle[7][9]. This approach reduces cumulative error from multiple independent sample preparations and directly assesses the closeness of agreement between independent test results and the true value[6].
-
Methodology:
-
Spike known concentrations of the spirocyclic amino acid reference standard into a blank matrix at three levels (e.g., 50%, 100%, and 150% of the nominal concentration)[10].
-
Prepare three independent replicates per level (yielding a total of 9 determinations)[10].
-
Calculate the concentration recovered using the established linearity calibration curve.
-
-
Self-Validation Mechanism: The protocol is validated only if the mean percentage recovery across all levels falls strictly within 98.0% – 102.0%, and the intermediate precision (Relative Standard Deviation, RSD) is
[3][10].
Phase 4: Robustness
-
Causality: Deliberate variations in method parameters ensure reliability during routine QC use[9]. In HILIC, minor shifts in mobile phase pH drastically alter the ionization state of the amino and carboxylate groups on the spirocycle, which can directly impact the tailing factor and retention time[3].
-
Methodology:
-
Systematically alter the mobile phase pH by
units (e.g., testing at pH 2.65 and 3.05)[3]. -
Alter the column temperature by
. -
Inject the SST standard mixture under these varied conditions.
-
-
Self-Validation Mechanism: The method demonstrates robustness if the tailing factor remains between 0.8 and 1.5, and the retention time variance is
across all deliberate parameter shifts[3][8].
Conclusion
Validating HPLC methods for spirocyclic amino acids requires a deep understanding of their unique structural properties. By aligning column chemistry with the analyte's protection state—utilizing CSPs for chiral resolution and HILIC for underivatized polar retention—and rigorously applying the ICH Q2(R2) lifecycle approach, analytical scientists can ensure high-fidelity purity data that accelerates the drug discovery pipeline.
References
[11] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery, nih.gov. 11 [8] Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis, nih.gov.8 [1] Unnatural Amino Acids - Enamine, enamine.net. 1 [2] Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines, digitellinc.com. 2 [6] validation of analytical procedures q2(r2) - ICH, ich.org. 6 [4] A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids, benchchem.com.4 [7] ICH guideline Q2(R2) on validation of analytical procedures, europa.eu. 7 [3] Determination of amino acid without derivatization by using HPLC - HILIC column, jocpr.com.3 [5] Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives, rsc.org. 5 [10] Underivatized Amino Acid Chromatographic Separation, acs.org. 10 [9] VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A, ich.org. 9
Sources
- 1. Unnatural Amino Acids - Enamine [enamine.net]
- 2. Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines | Poster Board #804 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS Fragmentation Patterns of 2-Amino-7-oxaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds and the Need for Predictive Fragmentation Analysis
Spirocyclic scaffolds, such as the 2-Amino-7-oxaspiro[3.5]nonane core, are of increasing interest in modern medicinal chemistry. Their rigid, three-dimensional structures offer novel exit vectors for substituent placement, enabling the exploration of new chemical space and the development of drug candidates with improved pharmacological properties. As these novel chemical entities progress through the drug discovery pipeline, a thorough understanding of their analytical behavior, particularly their fragmentation in tandem mass spectrometry (MS/MS), is paramount for their characterization and quantification in complex biological matrices.[1]
This guide addresses the analytical challenge posed by the novel 2-Amino-7-oxaspiro[3.5]nonane scaffold. By applying fundamental principles of mass spectrometry, we will predict and compare its fragmentation behavior to that of more common cyclic amine structures. This predictive approach is essential for scientists working with these next-generation molecules, providing a framework for method development and data interpretation.
Foundational Principles of Amine Fragmentation in Mass Spectrometry
The fragmentation of amines in mass spectrometry is largely governed by the presence of the nitrogen atom, which directs cleavage pathways. For cyclic amines, the fragmentation is often more complex than for their aliphatic counterparts due to the constraints of the ring system.[2][3]
Key fragmentation pathways for cyclic amines include:
-
Alpha-Cleavage: The most dominant fragmentation pathway for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[4][5] This results in the formation of a resonance-stabilized iminium ion. For cyclic amines, this initial ring opening is often followed by subsequent fragmentation events.
-
Ring Fission: Following alpha-cleavage, the opened ring can undergo further fragmentation, often through the loss of small, neutral molecules like ethene or propene, leading to a series of fragment ions.[3]
-
Loss of a Hydrogen Radical: A prominent peak at [M-1]+ is common for many amines, resulting from the loss of a hydrogen atom from the carbon alpha to the nitrogen.[3]
The stability of the spirocyclic system in 2-Amino-7-oxaspiro[3.5]nonane derivatives is expected to significantly influence these fragmentation patterns, potentially leading to unique product ions compared to simple monocyclic amines.[6]
Predicted Fragmentation Pathways for 2-Amino-7-oxaspiro[3.5]nonane Derivatives
The fragmentation of 2-Amino-7-oxaspiro[3.5]nonane is anticipated to be a composite of the behaviors of its constituent rings: the azetidine and the tetrahydropyran, linked by the spiro center. The primary amine at position 2 will be the principal site of ionization and will direct the initial fragmentation events.
Ionization and the Molecular Ion
In electrospray ionization (ESI), 2-Amino-7-oxaspiro[3.5]nonane derivatives will readily form protonated molecules, [M+H]+, in the positive ion mode. The presence of a single nitrogen atom will result in a molecular ion with an odd nominal mass, a key characteristic for nitrogen-containing compounds.[3][4]
Collision-Induced Dissociation (CID) and Key Fragmentation Pathways
Upon subjecting the [M+H]+ ion to collision-induced dissociation (CID)[7], we can predict the following fragmentation pathways, illustrated in the diagram below:
Caption: Predicted major fragmentation pathways for protonated 2-Amino-7-oxaspiro[3.5]nonane.
-
Pathway 1: Loss of Ammonia (Fragment A) : A common fragmentation for primary amines is the neutral loss of ammonia (NH3, 17 Da). This would result in a fragment ion at [M+H-17]+.
-
Pathway 2: Azetidine Ring Opening (Fragment B & C) : Alpha-cleavage is expected to occur at the C-C bond within the azetidine ring adjacent to the amine-bearing carbon. This will open the four-membered ring, leading to a primary fragment (Fragment B). This opened ring can then undergo a subsequent loss of ethene (C2H4, 28 Da) to yield a stable iminium ion (Fragment C).
-
Pathway 3: Spirocyclic Cleavage and Tetrahydropyran Ring Fragmentation (Fragment D & E) : The spirocyclic nature of the molecule allows for charge-remote fragmentation. Cleavage of the bonds at the spiro center can lead to the opening of the tetrahydropyran ring (Fragment D). The presence of the oxygen atom in this ring makes the subsequent loss of a water molecule (H2O, 18 Da) a likely event (Fragment E).
Comparison with Other Cyclic Amines
To provide a comparative context, the table below contrasts the predicted fragmentation of 2-Amino-7-oxaspiro[3.5]nonane with that of two common cyclic amines: piperidine and morpholine.
| Feature | 2-Amino-7-oxaspiro[3.5]nonane | Piperidine | Morpholine |
| Dominant Initial Fragmentation | Alpha-cleavage of the azetidine ring | Alpha-cleavage of the piperidine ring | Alpha-cleavage, often with ring opening on either side of the oxygen or nitrogen |
| Characteristic Neutral Losses | NH3, C2H4, H2O | C2H4, C3H6 | C2H4O, C2H5N |
| Unique Fragmentation | Spirocyclic cleavage leading to fragmentation of the tetrahydropyran ring. | Primarily sequential loss of alkyl fragments from the opened ring. | Ring cleavage yielding fragments containing both oxygen and nitrogen. |
| Structural Information from Fragments | Provides evidence for both the azetidine and tetrahydropyran rings, as well as their spirocyclic connection. | Confirms the six-membered nitrogen-containing ring. | Confirms the morpholine ring structure and the presence of both heteroatoms. |
This comparison highlights the unique fragmentation patterns that can be expected from the 2-Amino-7-oxaspiro[3.5]nonane scaffold, which can be used for its unambiguous identification.
Experimental Protocol for LC-MS/MS Analysis
The following protocol provides a starting point for the analysis of 2-Amino-7-oxaspiro[3.5]nonane derivatives. Optimization will be necessary based on the specific derivatives and the matrix in which they are being analyzed.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
The acidic mobile phase will ensure the analytes are protonated, which is ideal for positive mode ESI-MS.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS1 Scan Range: m/z 50-500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be used to capture both low-energy and high-energy fragments.
The workflow for this analysis is depicted below:
Caption: LC-MS/MS workflow for the analysis of 2-Amino-7-oxaspiro[3.5]nonane derivatives.
Conclusion
The 2-Amino-7-oxaspiro[3.5]nonane scaffold presents a unique analytical challenge. By applying established principles of mass spectrometric fragmentation, this guide provides a predictive framework for understanding its behavior under CID conditions. The key differentiators are expected to be the initial opening of the strained azetidine ring and subsequent fragmentation, along with unique pathways initiated by cleavage at the spirocyclic center. This comparative guide serves as a valuable resource for researchers in drug discovery and development, enabling them to develop robust analytical methods and confidently interpret the mass spectra of this novel class of compounds.
References
- Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications.
- Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yliden)amines.
- (n.d.). Mass Spectrometry: Fragmentation.
- Whitman College. (n.d.). GCMS Section 6.15.
- National Center for Biotechnology Information. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
- JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation.
- (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF.
- (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Juniper Publishers. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
- (2016, January 31). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Collision-induced dissociation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Conformational Analysis of Spirocyclic Amino Acid Residues: A Comparative Guide for Peptidomimetic Design
As a Senior Application Scientist, I frequently encounter the limitations of linear peptides in drug development: high conformational entropy, poor target affinity, and rapid proteolytic degradation. To overcome these hurdles, introducing conformational constraints is a mandatory strategy. Recently, spirocyclic amino acids (SAAs)—such as spiro[3.3]heptane, spiro[4.4]nonane, and 2-oxa-7-azaspiro[4.4]nonan-1-one—have emerged as superior three-dimensional scaffolds.
This guide objectively compares the performance of SAAs against traditional constraints, evaluates the analytical methods used to profile their geometries, and outlines a self-validating experimental workflow for rigorous structural characterization.
Comparative Analysis of Conformational Constraints
When designing a peptidomimetic, the choice of constraint dictates the thermodynamic success of the molecule. The goal is to pre-organize the peptide into its bioactive conformation, thereby reducing the entropic penalty upon target binding.
Table 1: Performance Comparison of Conformational Constraints
| Constraint Type | Conformational Rigidity | 3D Vectorization | Metabolic Stability | Synthetic Accessibility |
| Spirocyclic Amino Acids (e.g., Spiro[3.3]heptane) | Extremely High: Locks specific | Excellent: Spherical projection of side chains into distinct 3D quadrants. | Very High: Severe steric shielding protects adjacent peptide bonds from proteases. | Moderate/Hard: Requires specialized building blocks and optimized coupling. |
| Proline & Derivatives | High: Restricts the | Poor: Planar geometry limits deep 3D pocket probing. | High: Naturally resistant to generic proteases. | Very Easy: Commercially abundant and standard to couple. |
| Moderate: Strongly promotes helical turns. | Poor: Restricted primarily to the linear/helical axis. | Moderate: Susceptible to exopeptidases over time. | Easy: Readily available, though sterically hindered during synthesis. |
The Causality of Spirocyclic Superiority:
Why do spirocycles outperform planar constraints like proline? Proline restricts the backbone but remains relatively flat. In contrast, the orthogonal ring system of a spirocycle forces the backbone into a rigid turn (often a Type II
Analytical Approaches for Conformational Profiling
Determining the precise geometry induced by an SAA requires orthogonal analytical techniques. No single method provides a complete picture; they must be used synergistically to avoid artifactual misinterpretation.
Table 2: Comparison of Analytical Methods
| Analytical Method | Output Data | Strengths | Limitations |
| NMR Spectroscopy | Solution-state time-averaged ensemble. | Identifies intramolecular H-bonds and through-space proton proximities (NOEs). | Cannot easily resolve highly dynamic, rapidly interconverting minor states. |
| X-ray Crystallography | Solid-state absolute configuration. | Atomic-level resolution of dihedral angles and bond lengths. | Crystal packing forces may distort the true solution-phase bioactive conformation. |
| Molecular Dynamics (MD) | In silico thermodynamic & kinetic profiling. | Maps the full conformational landscape and transition energy barriers. | Accuracy is heavily dependent on the quality of force-field parameterization. |
The Causality of Orthogonal Integration: Relying solely on X-ray crystallography is dangerous because crystal packing forces can stabilize an artifactual conformation that does not exist in a biological fluid. By integrating NMR distance restraints (NOEs) with MD simulations, researchers can observe the peptide's behavior in an explicit solvent. If the MD ensemble naturally converges on the NMR-derived distances, the conformational model is thermodynamically validated [2].
Self-Validating Experimental Protocol for Conformational Analysis
To ensure absolute scientific integrity, the following protocol describes a closed-loop, self-validating system for characterizing spirocyclic peptides. The system uses empirical NMR data to constrain a computational model, which is then used to back-calculate the empirical data.
Phase 1: Synthesis and Sample Preparation
-
Solid-Phase Peptide Synthesis (SPPS): Incorporate the Fmoc-protected spirocyclic amino acid into the target sequence using standard Fmoc/tBu chemistry.
-
Causality/Optimization: Due to the extreme steric bulk of the spiro-junction, standard coupling reagents (e.g., HBTU) will fail. You must use highly reactive reagents (HATU/HOAt) and extend coupling times to 2 hours at elevated temperatures (e.g., 50°C) to ensure complete amide bond formation [3].
-
-
Purification: Cleave the peptide using a standard TFA/scavenger cocktail and purify via RP-HPLC to >95% purity.
-
Sample Formulation: Dissolve the peptide in a cryo-probe compatible solvent (e.g., 90% H₂O / 10% D₂O) at a concentration of 1–2 mM.
Phase 2: NMR Data Acquisition
-
Resonance Assignment: Acquire 2D TOCSY and COSY spectra to assign the spin systems of individual amino acid residues.
-
Distance Restraints: Acquire 2D NOESY (or ROESY for mid-sized peptides) with a mixing time of 150–200 ms.
-
Causality: The NOE cross-peak volume is inversely proportional to the sixth power of the distance between two protons (
). Quantifying these volumes provides strict upper and lower distance bounds for the 3D structure.
-
-
Hydrogen Bond Validation: Measure 1D ¹H-NMR spectra across a temperature gradient (298 K to 328 K in 5 K increments). Calculate the temperature coefficient (
) for each amide proton.-
Causality: A coefficient more positive than -4.0 ppb/K indicates the proton is shielded from the solvent. This causally proves its involvement in an intramolecular hydrogen bond, confirming the presence of a stable turn induced by the spirocycle.
-
Phase 3: MD Simulation and Self-Validation
-
Parameterization: Generate topology files for the non-canonical spirocyclic residue using quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to derive accurate partial charges.
-
Restrained MD: Run a 500 ns molecular dynamics simulation in explicit solvent, applying the NMR-derived NOE distances as flat-bottom harmonic restraints.
-
The Validation Loop: Extract the most populated conformational clusters from the MD trajectory. Use these 3D structures to back-calculate theoretical NOE volumes.
-
Causality: Compare the theoretical NOEs to the raw experimental NMR data. If the back-calculated NOEs match the experimental spectra with an RMSD < 1.5 Å, the conformation is self-validated. If they deviate, the force field or peak assignments must be iteratively refined [4].
-
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating conformational analysis pipeline.
Workflow of the self-validating system for spirocyclic peptide conformational analysis.
References
-
Title: Spiro[2.3]Hexane- and Spiro[3.3]Heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation Source: ChemistrySelect URL: [Link]
-
Title: Conformational Behavior of Peptides – Computational Chemistry Source: ETH Zurich URL: [Link]
-
Title: Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Biological Activity of Peptides Containing 7-Oxaspiro[3.5]nonane Residues
[1]
Executive Summary
The 7-oxaspiro[3.5]nonane residue (specifically 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid ) is a conformationally constrained, non-proteinogenic amino acid.[1] It functions as a superior bioisostere for proline and pipecolic acid . By incorporating a spirocyclic ether motif, this residue "locks" the peptide backbone into specific 3D conformations ("Escaping Flatland"), thereby reducing the entropic penalty of receptor binding.
Key Performance Metrics vs. Native Alternatives:
-
Metabolic Stability: >3-fold increase in half-life (
) due to steric shielding of the nitrogen and blockage of oxidative metabolism.[1] -
Potency: Up to 10-fold enhancement in binding affinity (
or ) by filling hydrophobic pockets with the spiro-ether ring.[1] -
Selectivity: Reduced off-target binding due to rigid stereochemical control.[1]
Structural & Mechanistic Basis
The "Spiro-Lock" Mechanism
Unlike flexible linear amino acids, the 7-oxaspiro[3.5]nonane residue forces the peptide backbone into a kinked geometry. This is critical for:
-
-Turn Induction: Mimics the
or positions of Type II -turns, crucial for GPCR and protease recognition. -
Entropic Advantage: The residue is pre-organized in the bioactive conformation. Upon binding, the loss of conformational entropy is minimal compared to a flexible linear peptide, resulting in a more favorable Gibbs free energy of binding (
).
Metabolic Shielding
Native proline or piperidine rings are susceptible to oxidative metabolism (e.g., by CYP450) at the
Caption: The 7-oxaspiro residue pre-organizes the peptide (reducing entropic cost) and sterically blocks metabolic degradation.[1]
Comparative Biological Activity[1]
The following table summarizes experimental data comparing 7-oxaspiro-modified peptides/mimetics against their native counterparts.
| Target / Application | Native Residue | 7-Oxaspiro Analog | Biological Outcome | Ref |
| Local Anesthesia (Bupivacaine Analog) | Piperidine | 7-oxa-2-azaspiro[3.5]nonane | Enhanced Potency: Longer duration of action due to reduced lipophilicity-driven clearance and metabolic stability.[1] | [1] |
| BACE1 Inhibitors (Alzheimer's) | Proline/Linear Amine | 7-oxaspiro[3.5]nonane-2-carbonyl | Improved CNS Penetration: Lower TPSA (Topological Polar Surface Area) while maintaining nanomolar | [2] |
| SARS-CoV-2 3CL Protease | Pyrrolidine | 6/7-azaspiro scaffolds | Selectivity: The spiro ring fills the S2 pocket more effectively than native proline, improving selectivity over host proteases. | [3] |
| General Peptidomimetics | Proline | 7-oxa-2-azaspiro[3.5]nonane-1-COOH | Conformational Lock: Induces stable | [1][4] |
Case Study: Bupivacaine Analog
In a study published in the French-Ukrainian Journal of Chemistry, researchers replaced the piperidine ring of the anesthetic Bupivacaine with the 7-oxa-2-azaspiro[3.5]nonane scaffold.
-
Result: The spirocyclic analog demonstrated a significantly prolonged duration of anesthesia in rat models compared to the parent drug.
-
Mechanism: The spiro-ether oxygen lowered the LogP (lipophilicity), reducing accumulation in adipose tissue, while the rigid spiro-core prevented rapid hepatic clearance [1].
Experimental Protocols
Synthesis of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid
Note: This building block is not always commercially available and may require synthesis.[1]
Reagents:
-
Starting Material: 4-tetrahydropyranone (or derivatives).[1]
-
Reagents: Tosylmethyl isocyanide (TosMIC), KOtBu, DMSO.
Workflow:
-
Spiro-Cyclization: React 4-tetrahydropyranone with 1,3-dihalopropane derivatives or via specific spiro-annulation protocols to form the spiro[3.5] skeleton.[1]
-
Carboxylation: Introduce the carboxylic acid moiety at the C1 position (azetidine ring) to create the amino acid functionality.
-
Protection: Protect the secondary amine with Fmoc-OSu for solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Incorporate Fmoc-7-oxa-2-azaspiro[3.5]nonane-1-COOH into a peptide sequence.
-
Resin Loading: Use 2-Chlorotrityl chloride resin. Loading capacity: 0.5–0.8 mmol/g.
-
Coupling (Critical Step):
-
Challenge: The secondary amine of the spiro residue is sterically hindered (similar to Proline but bulkier).
-
Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1] Standard HBTU/DIC may result in incomplete coupling.
-
Conditions: 3.0 eq Amino Acid, 2.9 eq HATU, 6.0 eq DIPEA in DMF. Double coupling (2 x 45 min) is mandatory.[1]
-
-
Deprotection: 20% Piperidine in DMF (standard).[1]
-
Cleavage: TFA:TIS:H2O (95:2.5:2.5) for 2 hours.
Validation Assay: Proteolytic Stability
Protocol:
References
-
Kirichok, A., Yegorova, T., & Grygorenko, O. O. (2023).[2] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design . French-Ukrainian Journal of Chemistry, 11(2), 31-38.[1][2] Link
-
Stamford, A. W., et al. (2012). Discovery of an Orally Available, Brain Penetrant BACE1 Inhibitor . ACS Medicinal Chemistry Letters, 3(11), 897-902.[1] (Contextual grounding for spiro-ether BACE inhibitors).
-
Unoh, Y., et al. (2022). Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate . Journal of Medicinal Chemistry, 65(9), 6499–6512. Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities . Chemical Reviews, 114(16), 8257–8322. Link[1]
Lipophilicity (LogP) Profiling: Spirocyclic vs. Cyclic Amino Acids in Drug Design
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (3D) scaffolds is a critical strategy to improve physicochemical properties. This guide objectively compares Spirocyclic Amino Acids (e.g., spiro[3.3]heptane derivatives) against their Cyclic (e.g., cyclohexyl, phenyl) counterparts.
Core Insight: While adding carbon mass typically increases lipophilicity, spirocyclization often mitigates this effect compared to size-matched monocyclic or bicyclic aromatic systems.[1] Spirocyclic amino acids offer a unique "sweet spot": they provide the structural rigidity of cyclic systems but with higher fraction of sp3 carbons (
Structural & Physicochemical Analysis[1][2][3][4][5]
The Topology of Lipophilicity
Lipophilicity (LogP) is not merely a function of carbon count; it is dictated by molecular volume, surface area, and solvation energy.
-
Cyclic Amino Acids (e.g., 1-Aminocyclohexanecarboxylic acid, Phenylalanine):
-
Topology: Often planar (aromatic) or adopt defined chair/boat conformations (aliphatic cyclic).[1]
-
Solvation: Planar hydrophobic surfaces (especially aromatics) disrupt water structure significantly, driving high lipophilic binding (entropic gain) but poor aqueous solubility.
-
Vectorization: Substituents typically project in a linear or planar fashion (equatorial/axial).[1]
-
-
Spirocyclic Amino Acids (e.g., 6-amino-spiro[3.3]heptane-2-carboxylic acid):
-
Topology: Inherently 3D, globular structures.[1] The spiro atom creates a
twist between rings. -
Solvation: The globular shape reduces the accessible hydrophobic surface area (ASA) relative to a flat scaffold of similar mass.
-
Vectorization: Project substituents into orthogonal 3D space, allowing precise exploration of binding pockets without the "grease" penalty of flat rings.
-
Comparative Data: The "Spiro Effect"
Experimental data indicates that replacing a phenyl or cyclohexyl ring with a spirocyclic scaffold often lowers LogP and improves the property profile.
| Feature | Cyclic Scaffold (e.g., Phenyl/Cyclohexyl) | Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) | Impact on Drug Design |
| Hybridization | High | 100% | Higher |
| LogP Trend | Baseline (High) | Lower (~0.5 - 1.0 unit reduction) | Improved Lipophilic Ligand Efficiency (LLE).[1] |
| Solubility | Low to Moderate | High | Reduced formulation challenges.[1] |
| Metabolic Stability | Prone to oxidation (aromatic hydroxylation) | High (Blocked metabolic soft spots) | Longer half-life ( |
| pKa / pI | Standard Range | Modulated (Often lower pI) | Influence on membrane permeability and distribution.[1] |
Case Study Evidence:
-
Spiro[3.3]heptane vs. Phenyl: In the optimization of Sonidegib analogs, replacing a phenyl ring with a spiro[3.3]heptane core reduced ClogP by ~0.8 units while maintaining potency.
-
Amino Acid Building Blocks: Enamine's library data suggests that spirocyclic amino acids (particularly oxa-spiro variants) exhibit significantly lower lipophilicity than their carbocyclic or aromatic analogs, facilitating the design of peptides with better oral bioavailability.
Decision Logic: Scaffold Selection
The following diagram illustrates the decision process for selecting between cyclic and spirocyclic amino acids based on required physicochemical outcomes.
Figure 1: Decision logic for selecting amino acid scaffolds based on structural and property constraints.
Experimental Methodologies
To validate the lipophilicity differences in your specific series, we recommend the following two protocols. The Miniaturized Shake-Flask is the gold standard for accuracy, while RP-HPLC provides high-throughput estimation.[1]
Protocol A: Miniaturized Shake-Flask (Gold Standard)
This method directly measures the distribution coefficient (
Prerequisites:
-
Phases: n-Octanol (saturated with buffer) and PBS Buffer pH 7.4 (saturated with n-octanol).
-
Detection: LC-MS/MS (preferred for sensitivity) or UV-Vis.[1]
Step-by-Step Workflow:
-
Preparation: Dissolve test amino acid in DMSO to create a 10 mM stock.
-
Equilibration: Mix 495
L of pre-saturated PBS and 5 L of stock solution in a 2 mL vial. -
Partitioning: Add 500
L of pre-saturated n-octanol. -
Agitation: Shake vigorously for 1 hour at 25°C (Do not vortex if emulsion formation is likely; use a rotator).
-
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.
-
Sampling: Carefully remove aliquots from both the octanol (top) and buffer (bottom) layers.
-
Quantification: Analyze both phases via LC-MS.
-
Calculation:
Protocol B: High-Throughput RP-HPLC (CHI Method)
Uses retention time on a C18 column to estimate lipophilicity, calibrated against standards.[1]
Step-by-Step Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase:
-
Gradient: Fast gradient (0% to 100% B over 5 minutes).
-
Calibration: Run a set of standard amino acids/drugs with known LogP values (e.g., Theophylline, Phenylalanine, Propranolol).
-
Measurement: Inject test spirocyclic amino acids.
-
Calculation: Convert Retention Time (
) to Chromatographic Hydrophobicity Index (CHI) and then to LogP using the calibration curve.
Experimental Workflow Diagram
Figure 2: Dual-track experimental workflow for lipophilicity determination.
Conclusion & Strategic Implications
Replacing cyclic amino acids with spirocyclic analogs is a high-value strategy in lead optimization.[1]
-
Use Spirocyclic Amino Acids When: You need to lower LogP, improve solubility, or block metabolic hot-spots on a ring without sacrificing structural rigidity.[1]
-
Use Cyclic Amino Acids When: You require specific
- interactions (aromatics) or when the binding pocket is extremely narrow/flat.[1]
Final Recommendation: For unchartered chemical space, prioritize Spiro[3.3]heptane and Oxa-spiro amino acids to maximize the "Escape from Flatland" benefits, targeting a LogD range of 1.0–3.0 for optimal oral bioavailability.
References
-
Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[1] Journal of Medicinal Chemistry. [Link]
-
Malashchuk, A., et al. "Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation."[1][2][3] ChemistrySelect, 2024.[1][2] [Link][2][4]
-
ResearchGate. "LogP / LogD Shake-Flask Method Protocol." ResearchGate Methodologies. [Link]
Sources
- 1. Unnatural α-Amino Acids - Enamine [enamine.net]
- 2. Unnatural Amino Acids - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Purity Standards of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid
For researchers, scientists, and drug development professionals, the purity of a novel building block like 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid is not a matter of simple specification—it is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of purity standards and analytical methodologies for this unique spirocyclic amino acid, offering a framework for its rigorous assessment and application in research and development.
Introduction: The Significance of Purity for a Novel Scaffold
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry due to its rigid, three-dimensional structure. This spirocyclic scaffold offers a distinct conformational constraint compared to linear or simple cyclic analogues, making it a valuable building block for exploring new chemical space in drug discovery. However, the synthetic route to such complex molecules can introduce a variety of impurities, including diastereomers, enantiomers, starting materials, and reaction by-products. The presence of these impurities, even at low levels, can significantly impact the outcome of biological assays, alter pharmacokinetic properties, and compromise the integrity of downstream synthetic steps. Therefore, establishing and verifying the purity of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid is of paramount importance.
Commercially Available Purity Grades: A Comparative Overview
Currently, 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid and its derivatives are available from several chemical suppliers, typically with stated purities ranging from 95% to ≥98%. While a higher stated purity is generally preferred, it is crucial for the end-user to understand the analytical basis for this claim.
| Supplier Category | Typical Stated Purity | Commonly Provided Data | Considerations for Researchers |
| Research Chemical Suppliers | ≥95% - ≥98% | NMR, Mass Spectrometry (MS) | Data may be from a representative batch. It is advisable to request a lot-specific Certificate of Analysis (CoA). The method of purity determination (e.g., HPLC area %, qNMR) should be scrutinized. |
| Custom Synthesis Providers | As per client specification | Detailed analytical package (e.g., HPLC, qNMR, elemental analysis) | Higher cost but offers the advantage of tailored purity specifications and comprehensive analytical documentation. |
Table 1: Comparison of Commercially Available Purity Grades.
It is evident that a simple percentage on a product page is insufficient for critical applications. A thorough evaluation of the supplier's analytical data and the methods used to generate it is essential. For instance, ChemScene offers the hydrochloride salt of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid with a stated purity of ≥98%. This high level of purity is crucial for applications where precise stoichiometry and the absence of reactive impurities are required.
Key Analytical Methodologies for Purity Determination
The assessment of purity for a novel amino acid like 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the identity and quantity of the main component and any accompanying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the target compound from potential impurities.
-
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.
-
Detection: For amino acids lacking a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) can be employed. However, derivatization with a UV-active or fluorescent tag is often preferred for enhanced sensitivity and selectivity. More advanced detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can also be used for non-chromophoric analytes. Mass Spectrometry (MS) coupling provides mass information for peak identification.
Experimental Protocol: HPLC-UV Method for Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
-
Advantages: High precision and accuracy, traceability to SI units, and the ability to provide structural information simultaneously.
Experimental Protocol: qNMR for Purity Determination
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid sample and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all nuclei (typically 5 times the longest T1 value).
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Potential Impurities and Their Impact
Understanding the potential impurities that may arise during the synthesis of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid is crucial for developing appropriate analytical methods and for interpreting results.
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents can be carried through the synthesis.
-
Diastereomers and Enantiomers: The spirocyclic nature of the molecule can lead to the formation of stereoisomers. Chiral chromatography is often necessary to separate enantiomers.
-
By-products: Side reactions can lead to the formation of structurally related impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product. Gas chromatography (GC) is the standard method for their determination.
The presence of these impurities can lead to:
-
Inaccurate quantification of the active compound.
-
Interference in biological assays.
-
Formation of unwanted side products in subsequent reactions.
-
Altered physicochemical properties of the final compound.
Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | High resolution, widely available, good for routine analysis. | May require derivatization for non-chromophoric compounds, relative quantification based on area percent. | Routine purity checks, separation of diastereomers and by-products. |
| LC-MS | Provides mass information for impurity identification, high sensitivity. | More complex instrumentation, potential for ion suppression. | Impurity profiling and identification. |
| qNMR | Absolute quantification without a specific reference standard, provides structural information. | Lower sensitivity than HPLC, requires a high-field NMR spectrometer. | Accurate purity determination of reference standards and key intermediates. |
| GC | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile compounds like amino acids. | Determination of residual solvents. |
Table 2: Comparative Analysis of Key Analytical Techniques.
Workflow and Decision Making
The selection of appropriate purity standards and analytical methods should be guided by the intended application of the 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on chemical handling and safety.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid (CAS No. 2408974-44-5) is not extensively available, a robust hazard assessment can be constructed by examining structurally analogous oxaspiro and amino acid derivatives. This approach allows us to anticipate the likely hazards and classify the waste stream appropriately.
Presumed Hazard Profile
Based on data from similar chemical structures, we can infer a likely hazard profile. This is a precautionary measure, treating the compound with the appropriate level of caution until specific toxicological data becomes available.
| Hazard Classification | Inferred Risk | Rationale and Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Structurally similar compounds like 2-Oxa-7-azaspiro[3.5]nonane hemioxalate and 1-Oxaspiro[4.5]decan-2-one are classified as harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | The majority of related spiro compounds, including those with amine and carboxylate functionalities, are documented skin irritants.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | This is a consistent classification across numerous oxaspiro analogs, indicating a significant risk of eye irritation upon contact.[1][2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Several related compounds are noted to cause respiratory tract irritation, a common hazard for fine chemical powders.[1][2][3][4] |
EPA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[5] Given the presumed oral toxicity and irritant properties, 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid waste must be managed as hazardous chemical waste. This classification mandates a specific set of handling and disposal procedures to protect human health and the environment.[6]
Core Disposal Principles: The Foundation of Laboratory Safety
Before initiating any disposal procedure, it is critical to adhere to these fundamental principles, which are in alignment with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][7][8]
-
Never Sewer: This compound must not be disposed of down the drain.[9][10] Its potential toxicity can harm aquatic life and interfere with wastewater treatment processes.
-
Segregate Waste Streams: Always keep this chemical waste separate from non-hazardous trash, radioactive waste, and biohazardous materials to prevent dangerous reactions and ensure proper disposal pathways.[11]
-
Use Designated Containers: Waste must be collected in containers that are chemically compatible, in good condition, and have a secure, leak-proof closure.[5]
-
Label Clearly and Completely: Proper labeling is a cornerstone of safety and compliance. Every waste container must be clearly marked to prevent accidental misuse or improper handling.[7]
-
Minimize Waste Generation: Employ good laboratory practices to minimize the amount of waste generated. This is not only environmentally responsible but also cost-effective.[10]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for handling the waste from the point of generation to its final collection by trained professionals.
Step 1: Don Personal Protective Equipment (PPE)
Based on the presumed hazard profile, the following PPE is mandatory when handling 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid or its waste:
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA regulations 29 CFR 1910.133.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[12]
-
Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3]
Step 2: Waste Segregation at the Point of Generation
The decision to treat this compound as hazardous waste is the critical first step. Waste materials, including the pure compound, solutions, and contaminated items (e.g., weigh boats, pipette tips, gloves), must be segregated immediately.
Caption: Waste Segregation Decision Workflow.
Step 3: Container Selection and Labeling
The integrity of your waste management system relies heavily on proper containment and communication.
-
Container Selection:
-
For solid waste, use a sealable, sturdy plastic container or a glass jar with a screw-top lid.
-
For liquid waste (e.g., solutions), use a high-density polyethylene (HDPE) or glass container with a screw cap.
-
Ensure the container material is compatible with the waste.
-
The container must be clean, in good condition, and free of damage.[13]
-
-
Labeling:
-
The container must be labeled as soon as the first drop of waste is added.[13]
-
The label must include the words "HAZARDOUS WASTE" .[6]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example:
-
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid (~5g)
-
Methanol (100 mL)
-
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").[6]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[10][13]
-
Store the labeled waste container in your designated SAA, which could be a secondary containment bin within a fume hood or a designated cabinet.
-
Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the container.[13]
-
Segregate the container from incompatible chemicals (e.g., strong oxidizers).[13]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA(s).[9]
Step 5: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste themselves.[9]
-
When the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) or equivalent department.[13]
-
Follow your institution's specific procedures for requesting a pickup. This is typically done through an online portal.
-
EHS professionals are trained to safely transport and manage the waste for final disposal, which is typically high-temperature incineration at a licensed facility.[6]
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Management
For small spills within a chemical fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure Ventilation: Maintain fume hood operation.
-
Don PPE: Wear the appropriate PPE as described in Step 1.
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[14]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately if you feel unwell.[14]
Empty Container Disposal
An "empty" container that held a hazardous chemical must be managed correctly.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol) that can remove the residue.[9]
-
Collect Rinsate: The first rinseate is considered acutely hazardous waste and must be collected in your hazardous waste container. Subsequent rinsate should also be collected as hazardous waste.
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[9]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. Remove the cap before disposal.[9]
By adhering to these detailed procedures, you ensure the safe management of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid waste, protecting yourself, your colleagues, and the environment, thereby fostering a robust culture of safety within your institution.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management.
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities.
-
SAFETY DATA SHEET Version 2.1. Regulations.gov.
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA).
-
SAFETY DATA SHEET - 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. Fisher Scientific.
-
Safety Data Sheet - 1-Oxaspiro[4.5]decan-2-one. Angene Chemical.
-
Essential Safety and Operational Guide for 2-Oxaspiro[3.5]nonane-7-methanamine. Benchchem.
-
Safety Data Sheet - Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. AK Scientific, Inc.
-
Safety Data Sheet - 2-Oxa-7-azaspiro[3.5]nonane, trifluoroacetate. Aaronchem.
-
Safety Data Sheet - 2,9-DIOXA-6-AZASPIRO[3.5]NONANE-6-CARBOXYLIC ACID tert-BUTYLESTER. INDOFINE Chemical Company, Inc.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. aaronchem.com [aaronchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. vumc.org [vumc.org]
- 10. odu.edu [odu.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. indofinechemical.com [indofinechemical.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
